2-Amino-4-bromopyridin-3-ol hydrobromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-4-bromopyridin-3-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-3-1-2-8-5(7)4(3)9;/h1-2,9H,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDPXMBYUFHXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659344 | |
| Record name | 2-Amino-4-bromopyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114414-17-4 | |
| Record name | 2-Amino-4-bromopyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide: Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide, a valuable building block in medicinal chemistry and drug discovery. The information is presented to cater to the needs of researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physical Properties
This compound is the hydrobromide salt of 2-Amino-4-bromopyridin-3-ol. It is a heterocyclic compound containing a pyridine ring substituted with an amino group, a hydroxyl group, and a bromine atom. The hydrobromide salt form often enhances stability and simplifies handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation |
| CAS Number | 114414-17-4 | [1][2][3] |
| Molecular Formula | C₅H₆Br₂N₂O | [1][2][3] |
| Molecular Weight | 269.92 g/mol | [1] |
| Appearance | Dark brown solid or White to off-white Solid | [1][2] |
| Melting Point | Not Available | [1][4] |
| Boiling Point | Not Available | [1][4] |
| Solubility | Not Available | [1][4] |
| Storage | Keep in dark place, Inert atmosphere, Store at 4 to 8 °C | [1] |
Table 2: Properties of the Free Base (2-Amino-4-bromopyridin-3-ol)
| Property | Value | Citation |
| CAS Number | 114335-54-5 | [4][5] |
| Molecular Formula | C₅H₅BrN₂O | [4] |
| Molecular Weight | 189.01 g/mol | [4] |
| Appearance | Powder | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |
Structure
The chemical structure of 2-Amino-4-bromopyridin-3-ol consists of a pyridine ring with substituents at positions 2, 3, and 4. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyridine ring or the amino group by hydrobromic acid.
Chemical Structure:
-
2-Amino-4-bromopyridin-3-ol: The core structure is a pyridine ring. At position 2, there is an amino group (-NH₂). At position 3, there is a hydroxyl group (-OH). At position 4, there is a bromine atom (-Br).
-
Hydrobromide Salt: The HBr molecule protonates a basic site on the 2-Amino-4-bromopyridin-3-ol molecule, typically the pyridine ring nitrogen, forming a pyridinium bromide salt.
Spectroscopic Data
Table 3: Mass Spectrometry Data for 2-Amino-4-bromopyridin-3-ol
| Technique | Ion | m/z |
| Mass Spectrometry (MS) | [M+H]⁺ | 189.3, 191.1 |
The observed isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units is characteristic of the presence of a single bromine atom.
Experimental Protocols
The synthesis of this compound can be achieved through the bromination of 2-amino-3-hydroxypyridine.
Synthesis of this compound
Materials:
-
2-amino-3-hydroxypyridine
-
Bromine
-
Acetic acid
-
Ether
Procedure:
-
A suspension of 2-amino-3-hydroxypyridine (e.g., 20 g, 0.18 mol) is prepared in acetic acid (e.g., 300 mL) in a reaction vessel equipped with a mechanical stirrer and cooled to 5-10 °C in an ice bath.
-
Bromine (e.g., 11.2 mL, 0.21 mol) is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 120-125 °C for 12 hours.
-
The reaction mixture is then concentrated under reduced pressure to yield the crude product.
-
The crude product is triturated with ether (e.g., 3 x 50 mL) and dried under vacuum to afford this compound as a solid. The product can often be used in subsequent steps without further purification.
Visualizations
Logical Relationship of Compound Forms
Caption: Relationship between the free base and its hydrobromide salt.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Research and Development
Substituted pyridines are a cornerstone of many pharmaceutical compounds. The presence of amino, hydroxyl, and bromo functional groups on the pyridine ring of 2-Amino-4-bromopyridin-3-ol makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, enabling the exploration of chemical space in drug discovery programs.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR, CasNo.114414-17-4 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-4-bromopyridin-3-ol [srdpharma.com]
- 5. 114335-54-5|2-Amino-4-bromopyridin-3-ol|BLD Pharm [bldpharm.com]
A Technical Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide (CAS: 114414-17-4): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-bromopyridin-3-ol hydrobromide, with the CAS number 114414-17-4, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique trifunctionalized pyridine structure, featuring amino, bromo, and hydroxyl groups, renders it a versatile synthetic intermediate for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its emerging role as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.
Chemical and Physical Properties
This compound is a stable salt, which enhances its solubility in polar solvents, a desirable characteristic for a synthetic reagent.[1] The presence of multiple functional groups allows for a wide range of chemical transformations, making it a valuable scaffold in combinatorial chemistry and targeted library synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 114414-17-4 | [2] |
| Molecular Formula | C₅H₆Br₂N₂O | [2] |
| Molecular Weight | 269.92 g/mol | [2] |
| Appearance | Very dark red to dark brown crystalline solid | [3][4] |
| Purity | Typically ≥95-97% | [1][] |
| IUPAC Name | 2-amino-4-bromopyridin-3-ol;hydrobromide | [] |
| InChI Key | AZDPXMBYUFHXAN-UHFFFAOYSA-N | [] |
| SMILES | C1=CN=C(C(=C1Br)O)N.Br | [] |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of 2-amino-3-hydroxypyridine. This method is efficient and yields the target compound in good purity for subsequent applications.
Experimental Protocol: Synthesis from 2-amino-3-hydroxypyridine
This protocol is adapted from established synthetic procedures.[3][4]
Materials:
-
2-amino-3-hydroxypyridine (1.0 eq)
-
Bromine (1.1-1.2 eq)
-
Acetic acid
-
Diethyl ether
Procedure:
-
A suspension of 2-amino-3-hydroxypyridine in acetic acid is prepared in a reaction vessel equipped with a mechanical stirrer and a dropping funnel. The mixture is cooled to a temperature of 5-10 °C.
-
Bromine is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature.
-
The mixture is then heated to 120-125 °C and maintained at this temperature for 12 hours.
-
The reaction mixture is concentrated under reduced pressure to yield the crude product.
-
The crude product is triturated with diethyl ether (3x) and dried under vacuum to afford this compound as a solid.
Expected Yield: Approximately 74%[3] Mass Spectrometry (m/z): 189.3, 191.1 ([M+H]⁺)[4]
References
A Comprehensive Technical Guide to 2-Amino-4-bromopyridin-3-ol Hydrobromide for Research and Development
This technical guide provides an in-depth overview of 2-Amino-4-bromopyridin-3-ol hydrobromide, a key intermediate for researchers, scientists, and professionals in drug development. The document details the compound's core physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and visualizes the synthetic workflow.
Core Compound Data
This compound is a pyridinol derivative with significant potential in the synthesis of novel therapeutic agents. Its chemical properties make it a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 114414-17-4 | [1][2][3] |
| Molecular Formula | C₅H₆Br₂N₂O | [1][3] |
| Molecular Weight | 269.92 g/mol | [1] |
| Appearance | White or off-white solid[3], Dark brown solid[4] | |
| Purity | ≥ 98% | [3] |
| Storage | Sealed, dry, low temperature, and protected from light | [3] |
Experimental Protocols: Synthesis of this compound
The following protocol details a common laboratory-scale synthesis of this compound from 2-amino-3-hydroxypyridine. This method is noted for its straightforward procedure and accessibility for research purposes.
2.1. Materials and Reagents
-
2-Amino-3-hydroxypyridine
-
Bromine
-
Acetic acid
-
Ether
2.2. Equipment
-
Mechanically stirred reaction vessel
-
Dropping funnel
-
Heating mantle with temperature control
-
Rotary evaporator
-
Vacuum drying apparatus
2.3. Synthesis Procedure [2]
-
Reaction Setup: A suspension of 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) is prepared in a mechanically stirred reaction vessel.
-
Bromination: The suspension is cooled to a temperature of 5-10 °C. Bromine (11.2 mL, 0.21 mol) is then added dropwise to the stirred suspension.
-
Reaction Progression: Following the addition of bromine, the reaction mixture is allowed to return to room temperature.
-
Heating: The mixture is subsequently heated to a temperature of 120-125 °C and maintained for 12 hours.
-
Isolation of Crude Product: After the 12-hour heating period, the reaction mixture is concentrated to yield the crude product.
-
Purification: The crude product is triturated with ether (3 x 50 mL) and then dried under vacuum. This process affords this compound as a dark brown solid.[4] The product can often be used in subsequent reactions without further purification.
2.4. Analytical Data
-
Mass Spectrometry (MS): m/z values of 189.3 and 191.1, corresponding to [M+H]⁺, have been reported for the free base.[4]
Visualized Workflow and Pathways
To further elucidate the experimental process, the following diagrams provide a visual representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
While this guide focuses on the synthesis and properties of this compound, it is important to note the broader context of its utility. The related compound, 2-Amino-4-bromopyridine, serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[5] Its structural features are valuable for developing drugs targeting conditions such as Alzheimer's disease and various cancers.[5] The functional groups on these pyridine derivatives allow for diverse chemical modifications, making them key building blocks for creating complex molecular architectures in the pursuit of novel therapeutics.[5][6]
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR | 114414-17-4 [chemicalbook.com]
- 3. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR, CasNo.114414-17-4 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 4. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-bromopyridin-3-ol hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines the critical methodologies for determining the aqueous solubility and chemical stability of the active pharmaceutical ingredient (API) intermediate, 2-Amino-4-bromopyridin-3-ol hydrobromide. A comprehensive understanding of these properties is paramount for its successful application in further synthetic steps and for the development of safe and effective drug products. This document details standardized experimental protocols for solubility and stability assessment, including forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines. The presented frameworks are designed to enable researchers to generate the necessary data for informed decision-making in the drug development process.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆Br₂N₂O | [2] |
| Molecular Weight | 269.92 g/mol | [2] |
| Physical State | Solid | [2] |
| CAS Number | 114414-17-4 | [2] |
Solubility Profile
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. For ionizable compounds such as this compound, solubility is highly dependent on the pH of the medium. A comprehensive pH-solubility profile is therefore essential.
Recommended Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution across a physiologically relevant pH range at a constant temperature.
Materials:
-
This compound (high purity)
-
Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)
-
Shaking incubator or water bath
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.45 µm pore size)
Procedure:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2 to 7.4).
-
Add an excess amount of this compound to a known volume of each buffer solution in sealed containers. The presence of undissolved solid should be visually confirmed.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to permit the settling of excess solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Perform all measurements in triplicate to ensure accuracy and precision.
Data Presentation: pH-Solubility Profile
The quantitative data obtained from the shake-flask method should be summarized in a clear and structured table.
| pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 25 | [Insert Data] | [Insert Data] |
| 4.5 | 25 | [Insert Data] | [Insert Data] |
| 6.8 | 25 | [Insert Data] | [Insert Data] |
| 7.4 | 25 | [Insert Data] | [Insert Data] |
| 1.2 | 37 | [Insert Data] | [Insert Data] |
| 4.5 | 37 | [Insert Data] | [Insert Data] |
| 6.8 | 37 | [Insert Data] | [Insert Data] |
| 7.4 | 37 | [Insert Data] | [Insert Data] |
Visualization of Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.
Recommended Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability studies. The goal is to achieve 5-20% degradation of the drug substance[3].
Objective: To investigate the degradation pathways of this compound under various stress conditions.
A. Hydrolytic Degradation (Acid and Base Hydrolysis)
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
B. Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature.
-
Withdraw and analyze samples at appropriate time points.
C. Thermal Degradation
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Withdraw and analyze samples at various time points.
D. Photostability Testing
-
In accordance with ICH Q1B guidelines, expose the solid compound and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[4].
-
Maintain a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze the exposed and control samples.
Data Presentation: Forced Degradation Summary
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability.
| Stress Condition | Time | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Heat (Solid) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Light (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization of Forced Degradation Workflow
Caption: Forced Degradation Study Workflow.
Conclusion and Recommendations
This technical guide provides a comprehensive set of methodologies for the characterization of the solubility and stability of this compound. While specific data for this compound is currently limited, the outlined protocols offer a robust framework for its evaluation. It is strongly recommended that the described experiments be conducted to generate a complete physicochemical profile. This data will be invaluable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and consistency of this important chemical intermediate. The qualitative information suggesting poor solubility and instability underscores the necessity of these detailed investigations.
References
Spectroscopic and Synthetic Profile of 2-Amino-4-bromopyridin-3-ol Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available spectroscopic and synthetic information for the chemical intermediate, 2-Amino-4-bromopyridin-3-ol hydrobromide. Due to the nature of this compound primarily as a building block in organic synthesis, publicly available, experimentally-derived spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is limited. This guide presents the available mass spectrometry data and a documented synthetic protocol.
Core Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of the free base, 2-Amino-4-bromopyridin-3-ol, would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). The reported mass spectrometry data for the protonated molecule ([M+H]+) confirms this.
Table 1: Mass Spectrometry Data for 2-Amino-4-bromopyridin-3-ol
| Ion | m/z (amu) |
| [M+H]+ (for C5H579BrN2O) | 189.3 |
| [M+H]+ (for C5H581BrN2O) | 191.1 |
M represents the molecular weight of the free base, 2-Amino-4-bromopyridin-3-ol.
Experimental Protocols
The following section details a reported experimental protocol for the synthesis of this compound.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the bromination of 2-amino-3-hydroxypyridine.
Procedure:
-
A suspension of 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) is prepared in a mechanically stirred reaction vessel.
-
The suspension is cooled to a temperature of 5-10 °C.
-
Bromine (11.2 mL, 0.21 mol) is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.
-
After the addition of bromine is complete, the reaction system is allowed to warm to room temperature.
-
The reaction mixture is then heated to 120-125 °C and maintained at this temperature for 12 hours.
-
Following the heating period, the reaction mixture is concentrated to yield the crude product.
-
The crude product is triturated with ether (3 x 50 mL) and subsequently dried under vacuum.
-
This process affords this compound as a dark brown solid.
Visualized Workflows
The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.
Caption: Synthetic pathway for this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
A Technical Guide to the Potential Biological Activities of 2-Amino-4-bromopyridin-3-ol hydrobromide
Disclaimer: Publicly available scientific literature and databases contain limited to no information on the biological activities of the specific compound 2-Amino-4-bromopyridin-3-ol hydrobromide. This guide, therefore, outlines a proposed research framework to investigate its potential pharmacological properties based on the activities of structurally related aminopyridine and pyridinol derivatives. The data, protocols, and pathways described herein are hypothetical and intended to serve as a strategic template for researchers.
Introduction: Structural Rationale for Investigation
This compound belongs to the substituted aminopyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members.[1][2][3] The core aminopyridine scaffold is a versatile pharmacophore found in molecules with antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6]
The presence of a hydroxyl group (pyridin-3-ol) suggests potential for hydrogen bonding interactions with biological targets, a feature common in kinase inhibitors.[7][8] Pyridinone derivatives, which are tautomers of hydroxypyridines, are known to engage with the hinge region of various protein kinases.[8][9] Furthermore, substituted aminopyridines have been developed as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.[10]
Given this background, a systematic investigation into the biological activities of this compound is warranted. This document outlines a potential workflow for such an investigation.
Proposed Research Workflow
A tiered screening approach is proposed to efficiently identify and characterize the potential biological activities of the target compound. The workflow would begin with broad, high-throughput screening assays and progress to more specific, mechanism-of-action studies for any identified "hits."
Caption: Proposed workflow for screening the biological activity of this compound.
Hypothetical Data Presentation
Should the primary screening yield positive results, quantitative data would be crucial for comparing the compound's potency against various targets. The following tables illustrate how such data could be structured.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |
| EGFR | 85.2 | 0.75 |
| VEGFR2 | 79.8 | 1.20 |
| SRC | 45.1 | > 10 |
| ABL1 | 92.5 | 0.21 |
| ABL1 (T315I) | 15.3 | > 50 |
Table 2: Hypothetical Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.55 |
| A549 | Non-Small Cell Lung Cancer | 8.90 |
| MCF7 | Breast Adenocarcinoma | > 25 |
| HCT116 | Colorectal Carcinoma | 15.4 |
Detailed Experimental Protocols (Hypothetical)
This section provides detailed methodologies for key experiments that would be central to the investigation.
4.1. In Vitro Kinase Inhibition Assay (Example: ABL1 Kinase)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the ABL1 tyrosine kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the ABL1 enzyme. Inhibition of the enzyme results in a decreased FRET signal.
-
Materials:
-
Recombinant human ABL1 enzyme (e.g., from Carna Biosciences).
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2).
-
ATP (Adenosine triphosphate).
-
Europium-labeled anti-phosphotyrosine antibody (e.g., LANCE® Eu-W1024).
-
Streptavidin-allophycocyanin (SA-APC) conjugate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
384-well low-volume white plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM. Further dilute in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration).
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing ABL1 enzyme and biotinylated peptide substrate) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at its Km value for ABL1.
-
Incubate the reaction plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mix containing EDTA, the Europium-labeled antibody, and SA-APC.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
-
Calculate the ratio of the two emission signals and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2. Cell Viability (MTT) Assay
-
Objective: To determine the effect of the test compound on the metabolic activity and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells. These enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Procedure:
-
Seed cells (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., 100 µM to 1 nM) for 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
-
Potential Mechanism of Action: ABL1 Kinase Inhibition Pathway
If the compound is identified as a potent ABL1 kinase inhibitor, it could interfere with the signaling pathway that drives the proliferation of certain cancer cells, such as those in Chronic Myeloid Leukemia (CML).
References
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridin-3-ol hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Amino-4-bromopyridin-3-ol hydrobromide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of 2-amino-4-arylpyridin-3-ol scaffolds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] The Suzuki-Miyaura coupling is favored for its mild reaction conditions and tolerance of various functional groups.[1][2]
Reaction Principle
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base.[2] The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1] The presence of the amino and hydroxyl groups on the pyridinyl ring, as well as the hydrobromide salt form of the starting material, necessitates careful selection of the base and other reaction conditions to ensure efficient coupling.
Generalized Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted in the following catalytic cycle.[1]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization for specific substrates may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0–4.0 equiv to neutralize the hydrobromide and facilitate the reaction)[2][3]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water)[2][3]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free environment.[1][3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1][3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-amino-4-arylpyridin-3-ol.[1][2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Data Presentation: Representative Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of related aminopyridine substrates, which can serve as a guide for optimizing the reaction with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good |
| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | - | 99 |
| 3 | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | - | 82 |
| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8-48 | 86 |
Data adapted from references[3] and[4].
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following flowchart provides a logical approach to optimizing the reaction conditions for this compound.
Caption: Decision-making flowchart for optimizing Suzuki-Miyaura coupling conditions.
Safety Precautions
-
Palladium catalysts are flammable and toxic. Handle in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames.
-
Bases can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under an inert atmosphere should be handled with care.
These protocols and application notes are intended to serve as a guide. Researchers should always consult relevant safety data sheets (SDS) and exercise caution in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyridin-3-ol hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis and medicinal chemistry.[1][2] This reaction enables the synthesis of arylamines from aryl halides and a wide range of amine coupling partners under relatively mild conditions.[3] The substrate, 2-Amino-4-bromopyridin-3-ol hydrobromide, presents unique challenges due to the presence of a free hydroxyl group and its formulation as a hydrobromide salt. These features necessitate careful consideration of reaction conditions to achieve successful C-N bond formation while avoiding potential side reactions.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound. The provided methodologies are based on established principles for the amination of functionalized aryl bromides and substrates bearing acidic protons.
Key Considerations for the Amination of this compound
1. Management of the Hydrobromide Salt:
The substrate is provided as a hydrobromide salt, which will react with the base in the reaction mixture. Therefore, at least one extra equivalent of base must be added to neutralize the hydrobromide salt in addition to the amount required for the catalytic cycle.
2. Compatibility of the Free Hydroxyl Group:
The presence of a free hydroxyl group on the pyridine ring can lead to side reactions, such as O-arylation. While protection of the hydroxyl group is a possible strategy, recent advancements in ligand development have enabled successful Buchwald-Hartwig aminations on substrates with unprotected hydroxyl groups. The use of specific ligands and bases, such as bulky, electron-rich phosphine ligands in combination with weaker bases like cesium carbonate or potassium phosphate, can favor the desired N-arylation over O-arylation. In some cases, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been successfully employed with specific ligands to achieve chemoselective N-arylation in the presence of free hydroxyl groups.
Reaction Principle
The Buchwald-Hartwig amination of 2-Amino-4-bromopyridin-3-ol involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Amino-4-bromopyridin-3-ol to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyridinol product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][4]
Experimental Protocols
Two representative protocols are provided below. Protocol A describes a direct amination without protection of the hydroxyl group, which may be successful with a carefully chosen catalyst system. Protocol B includes a protection step for the hydroxyl group, which is a more general approach to ensure high yields, particularly with less reactive amines or when O-arylation is a significant side reaction.
Protocol A: Direct Amination of this compound
Materials:
-
This compound
-
Amine (e.g., primary or secondary alkyl- or arylamine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2-1.5 mmol), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (3.0-4.0 mmol). Note: At least two equivalents of base are needed to neutralize the hydrobromide and the proton of the amine. A third equivalent is often used to facilitate the catalytic cycle.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Protocol B: Amination with Hydroxyl Group Protection
Step 1: Protection of the Hydroxyl Group
This is a general procedure and may need optimization based on the specific protecting group chosen (e.g., TBDMS, MOM, etc.).
-
Dissolve this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., DCM, THF).
-
Add a base (e.g., triethylamine, diisopropylethylamine, 2.5 mmol) to neutralize the hydrobromide and facilitate the protection reaction.
-
Add the protecting group reagent (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), 1.2 mmol).
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the protected intermediate by column chromatography.
Step 2: Buchwald-Hartwig Amination
Follow the procedure in Protocol A using the protected 2-Amino-4-bromopyridin-3-ol derivative. A wider range of bases, including stronger bases like NaOtBu or LHMDS, can often be used with protected substrates.
Step 3: Deprotection of the Hydroxyl Group
This procedure is dependent on the protecting group used.
-
Dissolve the purified N-arylated and protected product from Step 2 in a suitable solvent (e.g., THF for TBDMS deprotection).
-
Add the deprotecting reagent (e.g., Tetrabutylammonium fluoride (TBAF) for TBDMS).
-
Stir the reaction at room temperature until deprotection is complete (monitor by TLC).
-
Work up the reaction appropriately to isolate the final deprotected product.
-
Purify the final product by column chromatography if necessary.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various bromopyridine derivatives. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.1) | Dioxane | 110 | 12 | 95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 88 |
| 3 | 2-Bromo-3-hydroxypyridine | Benzylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₃PO₄ (3) | Toluene | 100 | 24 | 75 |
| 4 | 4-Bromopyridine HCl | Piperidine | PdCl₂(dppf) (5) | - | K₂CO₃ (4) | DMF | 120 | 16 | 68 |
Note: The data in this table is illustrative and sourced from various publications on Buchwald-Hartwig amination of similar substrates. Actual yields and optimal conditions for this compound may vary.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General workflow for direct Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-bromopyridin-3-ol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with 2-amino-4-bromopyridin-3-ol hydrobromide. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted aminopyridine scaffolds, which are prevalent in a wide range of biologically active compounds. The protocols provided herein are for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions and are based on established procedures for structurally similar compounds. Optimization for specific substrates may be required.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.[1] The subject of these notes, this compound, offers a unique scaffold for derivatization at the 4-position. The presence of the amino and hydroxyl groups can influence the reactivity of the substrate and may require careful consideration of reaction conditions. The hydrobromide salt form of the starting material necessitates the use of an additional equivalent of base to neutralize the salt and enable the catalytic cycle to proceed efficiently.
General Considerations
Starting Material: this compound is a salt. It is crucial to account for the hydrobromide by adding at least one extra equivalent of base to the reaction mixture to liberate the free amine.
3-Hydroxyl Group: The free hydroxyl group at the 3-position can potentially coordinate to the palladium catalyst or act as a nucleophile under certain conditions. While many cross-coupling reactions tolerate free hydroxyl groups, in some cases, protection may be necessary to improve yields or prevent side reactions. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[2]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-amino-3-hydroxypyridines
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Tabulated Reaction Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact yield. |
| Ligand | SPhos, XPhos, RuPhos (for Pd(OAc)₂) | Bulky electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | At least 3 equivalents are recommended to neutralize the HBr salt. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the coupling partners. |
Detailed Experimental Protocol
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-amino-3-hydroxypyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling.
Tabulated Reaction Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically used in conjunction with a copper(I) co-catalyst. |
| Copper(I) Co-catalyst | CuI | Essential for the catalytic cycle in the traditional Sonogashira reaction. |
| Base | Et₃N, DIPEA | A tertiary amine base is commonly used, acting as both base and solvent. |
| Solvent | DMF, THF, Acetonitrile | The choice of solvent can influence reaction rates and yields. |
| Temperature | Room temperature to 100 °C | Milder conditions are often possible compared to Suzuki coupling. |
Detailed Experimental Protocol
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 3.0-4.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 4-(Alkyl/Aryl)amino-2-amino-3-hydroxypyridines
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Tabulated Reaction Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Often used as a pre-catalyst with a specific ligand. |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | The choice of ligand is critical and depends on the amine. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are used. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for this coupling. |
Detailed Experimental Protocol
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., NaOtBu, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 eq.) and the primary or secondary amine (1.1-1.5 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycles
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted aminopyridines. The protocols and data presented in these application notes serve as a valuable starting point for researchers in drug discovery and development. Careful consideration of the substrate's unique properties, particularly the hydrobromide salt and the 3-hydroxyl group, is essential for successful reaction optimization and the efficient generation of novel chemical entities.
References
- 1. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 2. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]
- 3. WO2023172921A1 - Solid forms, salts, and processes of preparation of a cdk2 inhibitor - Google Patents [patents.google.com]
- 4. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
"2-Amino-4-bromopyridin-3-ol hydrobromide" reaction conditions and protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential reactivity of 2-Amino-4-bromopyridin-3-ol hydrobromide, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established literature and provide a foundation for further research and development.
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct bromination of 2-amino-3-hydroxypyridine. This method is efficient and proceeds in high yield.
Experimental Protocol: Synthesis from 2-Amino-3-hydroxypyridine
This protocol is adapted from established chemical literature[1][2].
Materials:
-
2-Amino-3-hydroxypyridine
-
Bromine
-
Acetic acid
-
Diethyl ether
Procedure:
-
Suspend 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.
-
Cool the suspension to 5-10 °C using an ice bath.
-
Slowly add bromine (11.2 mL, 0.21 mol) dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 120-125 °C and maintain this temperature for 12 hours.
-
After 12 hours, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.
-
Grind the crude solid with diethyl ether (3 x 50 mL) to remove impurities.
-
Dry the resulting solid under vacuum to afford this compound as a dark brown solid. The product can often be used in subsequent steps without further purification[1][2].
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-hydroxypyridine | [1][2] |
| Reagent | Bromine | [1][2] |
| Solvent | Acetic Acid | [1][2] |
| Temperature | 5-10 °C (addition), 120-125 °C (reaction) | [1][2] |
| Reaction Time | 12 hours | [1][2] |
| Yield | 48.5 g (from 20 g starting material) | [1][2] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Reactions of 2-Amino-4-bromopyridin-3-ol
As a brominated pyridine derivative, 2-Amino-4-bromopyridin-3-ol is a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The bromine atom at the 4-position can be substituted to introduce a wide range of functional groups. While specific literature on the reactions of this exact compound is limited, the following protocols for similar substrates can be adapted.
Generalized Protocol for Suzuki-Miyaura Coupling
This reaction is used to form carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the palladium catalyst and continue degassing for another 5 minutes.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds by coupling the bromopyridine with an amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos) (1-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Synthetic Utility and Potential Derivatization
The following diagram illustrates the potential of 2-Amino-4-bromopyridin-3-ol as a scaffold for generating a library of substituted pyridinols through common cross-coupling reactions.
Caption: Potential synthetic pathways for the derivatization of 2-Amino-4-bromopyridin-3-ol.
References
Application Notes and Protocols for the Derivatization of 2-Amino-4-bromopyridin-3-ol hydrobromide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyridin-3-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in constructing complex molecular architectures with diverse biological activities.[1] As a functionalized building block, 2-Amino-4-bromopyridin-3-ol hydrobromide offers multiple reaction sites for chemical modification, making it a valuable starting material for the generation of compound libraries in drug discovery programs. The strategic placement of amino, hydroxyl, and bromo substituents allows for selective derivatization to explore the chemical space around this core structure. This document provides detailed protocols for the derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions, and discusses the potential applications of the resulting derivatives in targeting various disease pathways. The 2-aminopyridine moiety is a common feature in many kinase inhibitors and often plays a crucial role in binding to the kinase hinge region.[2]
Derivatization Strategies
The primary sites for derivatization on 2-Amino-4-bromopyridin-3-ol are the bromine atom at the C4 position, the amino group at C2, and the hydroxyl group at C3. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] These reactions are foundational in modern medicinal chemistry for their broad substrate scope and functional group tolerance.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C4 position of the pyridine ring and a variety of organoboron reagents.[4][6] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.[7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with substrates containing potentially interfering functional groups like the amino and hydroxyl groups on the pyridine ring.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[3][5] This reaction provides a direct route to a wide range of N-substituted aminopyridine derivatives. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The selection of a suitable phosphine ligand is crucial to prevent catalyst deactivation and promote efficient coupling.[3]
Experimental Protocols
The following protocols are generalized starting points for the derivatization of this compound and may require optimization for specific substrates and scales. It is recommended to handle the hydrobromide salt with a base to liberate the free base of the aminopyridine before the reaction or to use an excess of the base in the reaction mixture.
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridin-3-ol
Objective: To synthesize 4-aryl-2-aminopyridin-3-ol derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (3.0 equiv. to neutralize the hydrobromide and facilitate the reaction), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-aminopyridin-3-ol derivative.
Quantitative Data (Hypothetical):
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 68 |
| 4 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | Toluene | 110 | 12 | 71 |
Protocol 2: Buchwald-Hartwig Amination of 2-Amino-4-bromopyridin-3-ol
Objective: To synthesize 4-(substituted amino)-2-aminopyridin-3-ol derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 4 mol%)
-
Base (e.g., NaOtBu, LiHMDS, 2.5-3.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 3.0 equiv.).
-
Reactant Addition: Add the this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Quantitative Data (Hypothetical):
| Entry | Amine Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 85 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 14 | 81 |
| 4 | Piperidine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 20 | 73 |
Visualizations of Experimental Workflows and Signaling Pathways
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Applications in Drug Discovery
Derivatives of 2-Amino-4-bromopyridin-3-ol are of significant interest in drug discovery due to the prevalence of the aminopyridine scaffold in biologically active molecules. Potential therapeutic applications include the development of kinase inhibitors and ion channel modulators.
Kinase Inhibitors
The aminopyridine core is a well-established scaffold for kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8] Aminopyridine derivatives have been shown to inhibit various kinases, such as c-Jun N-terminal kinases (JNK), Bruton's tyrosine kinase (BTK), and Vaccinia-related kinases (VRK1 and VRK2).[2][9][10] The derivatization of 2-Amino-4-bromopyridin-3-ol at the C4 position can introduce substituents that occupy the ATP-binding site of kinases, leading to potent and selective inhibition. The amino group at C2 often forms key hydrogen bond interactions with the hinge region of the kinase.
Caption: Potential mechanism of action for a kinase inhibitor.
Ion Channel Modulators
Aminopyridine derivatives are also known to modulate the activity of various ion channels. For instance, 4-aminopyridine is a known blocker of voltage-gated potassium (Kv) channels and has been investigated for its therapeutic potential in neurological disorders like multiple sclerosis.[11][12] It has also been shown to affect the activity of other channels, such as high voltage-activated Ca²⁺ channels (HVACCs) and acid-sensing ion channels (ASICs).[12][13] By synthesizing a library of derivatives from 2-Amino-4-bromopyridin-3-ol, researchers can screen for novel ion channel modulators with improved potency and selectivity, which could be valuable for treating a range of conditions including epilepsy, chronic pain, and cardiovascular diseases.
G-Protein Coupled Receptor (GPCR) Ligands
G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets for a significant portion of approved drugs.[14] The aminopyridine scaffold, while more commonly associated with kinases, can also be incorporated into ligands for GPCRs. The versatile derivatization of 2-Amino-4-bromopyridin-3-ol allows for the introduction of pharmacophoric features necessary for binding to various GPCRs, such as those for adenosine, dopamine, and serotonin.[15] This opens up possibilities for developing novel therapeutics for neurological and psychiatric disorders.[16]
Conclusion
This compound is a versatile and valuable building block for drug discovery. The protocols outlined in these application notes for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust methods for generating diverse libraries of novel compounds. The resulting derivatives hold significant promise as modulators of key biological targets, particularly kinases and ion channels, and warrant further investigation for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 9. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrpr.com [ijrpr.com]
The Versatile Building Block: 2-Amino-4-bromopyridin-3-ol Hydrobromide in Agrochemical Innovation
For Immediate Release
[City, State] – December 26, 2025 – In the continuous quest for more effective and sustainable crop protection solutions, the strategic use of versatile chemical intermediates is paramount. Among these, 2-Amino-4-bromopyridin-3-ol hydrobromide is emerging as a significant building block for the synthesis of novel agrochemicals. Its unique trifunctional pyridine structure, featuring an amino group, a hydroxyl group, and a bromine atom, offers a rich platform for chemical derivatization, enabling the development of next-generation fungicides, herbicides, and insecticides.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the potential of this compound in creating innovative agrochemical active ingredients.
Application Notes
This compound serves as a key precursor for various classes of agrochemicals. The reactivity of its functional groups allows for targeted modifications to fine-tune biological activity, selectivity, and environmental profiles.
-
Fungicide Development: The 2-amino and 3-hydroxyl groups are strategically positioned to form heterocyclic ring systems, a common feature in many commercial fungicides. For instance, these groups can be cyclized to form oxazolo[4,5-b]pyridine derivatives. The bromine atom at the 4-position provides a site for cross-coupling reactions to introduce further diversity and enhance fungicidal potency.
-
Insecticide Synthesis: The aminopyridine scaffold is a known pharmacophore for insecticides that target the insect nervous system. The hydroxyl group can be derivatized into esters, particularly phosphate esters, which are a well-established class of insecticides. A notable example is the synthesis of organophosphate insecticides from related 2-amino-3-hydroxypyridine derivatives, which have demonstrated significant insecticidal action.[1]
-
Herbicide Design: The amino group can be readily acylated or sulfonylated to produce a wide array of N-substituted pyridines, a class of compounds that includes several commercial herbicides. The overall substitution pattern of this compound can be exploited to design molecules with specific modes of action, such as the inhibition of key plant enzymes.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of potential agrochemicals derived from this compound.
Protocol 1: Synthesis of a Potential Oxazolo[4,5-b]pyridin-2(3H)-one Intermediate for Fungicides
This protocol describes the cyclization of 2-Amino-4-bromopyridin-3-ol to form a key intermediate for the synthesis of fungicidal compounds.
Materials:
-
This compound
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Inert solvent (e.g., Toluene, Dichloromethane)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, suspend this compound (1 equivalent) in an inert solvent.
-
Add a base (2.2 equivalents) to neutralize the hydrobromide salt and deprotonate the starting material.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of phosgene (or triphosgene, 0.4 equivalents) in the same inert solvent to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-bromooxazolo[4,5-b]pyridin-2(3H)-one.
Expected Yield: 75-85%
Protocol 2: Synthesis of a Potential Organophosphate Insecticide
This protocol outlines the synthesis of a phosphoric acid ester derivative with potential insecticidal activity, based on methodologies for similar compounds.[1]
Materials:
-
4-bromooxazolo[4,5-b]pyridin-2(3H)-one (from Protocol 1)
-
Formaldehyde
-
Thionyl chloride
-
Sodium diethyl phosphate
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
Chloromethylation: React 4-bromooxazolo[4,5-b]pyridin-2(3H)-one with formaldehyde and then thionyl chloride to produce 3-(chloromethyl)-4-bromooxazolo[4,5-b]pyridin-2(3H)-one. This intermediate is typically used directly in the next step.
-
Phosphorylation: Dissolve the crude 3-(chloromethyl)-4-bromooxazolo[4,5-b]pyridin-2(3H)-one in an anhydrous solvent.
-
Add sodium diethyl phosphate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or HPLC.
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography to obtain the target diethyl (4-bromo-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl phosphate.
Expected Yield: 60-70%
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the synthesized compounds.
Table 1: Synthesis Yields and Purity
| Compound | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 4-bromooxazolo[4,5-b]pyridin-2(3H)-one | 2-Amino-4-bromopyridin-3-ol HBr | 215.00 | 21.50 | 17.20 | 80 | >98% |
| Diethyl (4-bromo-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl phosphate | 4-bromooxazolo[4,5-b]pyridin-2(3H)-one | 351.13 | 35.11 | 22.82 | 65 | >97% |
Table 2: Hypothetical Insecticidal Activity Data (LC50)
| Compound | Target Pest | LC50 (ppm) | 95% Confidence Interval |
| Diethyl (4-bromo-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl phosphate | Spodoptera frugiperda (Fall Armyworm) | 15 | 12-18 |
| Diethyl (4-bromo-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl phosphate | Myzus persicae (Green Peach Aphid) | 25 | 21-30 |
| Commercial Standard (e.g., Chlorpyrifos) | Spodoptera frugiperda (Fall Armyworm) | 10 | 8-12 |
| Commercial Standard (e.g., Chlorpyrifos) | Myzus persicae (Green Peach Aphid) | 18 | 15-22 |
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
References
Application Notes and Protocols for the Functionalization of 2-Amino-4-bromopyridin-3-ol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of "2-Amino-4-bromopyridin-3-ol hydrobromide," a versatile heterocyclic building block. This trifunctional pyridine derivative offers multiple reaction sites, making it a valuable scaffold for the synthesis of diverse chemical libraries in drug discovery and medicinal chemistry. The presence of an amino group, a hydroxyl group, and a bromine atom allows for selective modifications at the C4, N2, and O3 positions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
The protocols outlined below are based on established synthetic methodologies for similarly substituted pyridines and are intended to serve as a starting point for reaction optimization. It is crucial to note that as the starting material is a hydrobromide salt, a neutralization step with a suitable base is generally required for most of the described reactions to proceed efficiently.
Functionalization at the C4-Position: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl or vinyl boronic acids or esters. This reaction is widely used for the synthesis of biaryl and vinyl-substituted pyridines, which are common motifs in biologically active compounds.
The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne. The resulting alkynylpyridines are valuable intermediates that can be further elaborated or used as final products with potential applications in materials science and medicinal chemistry.
The Buchwald-Hartwig amination is a method for the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. This reaction is instrumental in the synthesis of libraries of aminopyridine derivatives for lead optimization in drug discovery programs.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) or Pd(OAc)₂ (2-5) | - or SPhos (4-10) | K₂CO₃, Cs₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene, DMF | 80-120 | 60-95 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N, DIPEA | DMF, THF | 25-100 | 70-98 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | BINAP, Xantphos (2-6) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 55-90 |
Functionalization at the N2 and O3 Positions
The 2-amino and 3-hydroxyl groups provide opportunities for N- and O-functionalization, such as acylation, alkylation, and the construction of fused heterocyclic systems. The relative reactivity of these two nucleophilic sites can be influenced by the reaction conditions, and selective functionalization may require the use of protecting groups.
The 2-amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This modification can be used to introduce a variety of substituents and to modulate the electronic properties and biological activity of the molecule.
The vicinal amino and hydroxyl groups are ideally positioned for the construction of fused ring systems, such as furo[3,2-b]pyridines and pyrido[3,2-b][1][2]oxazines. These bicyclic scaffolds are of significant interest in medicinal chemistry. For instance, a one-pot Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of furo[3,2-b]pyridines.
Table 2: Potential N- and O-Functionalization Reactions
| Reaction Type | Reagent | Base | Solvent | Expected Product |
| N-Acylation | Acetyl chloride, Benzoyl chloride | Pyridine, Et₃N | DCM, THF | 2-Acylamino-4-bromopyridin-3-ol |
| O-Alkylation | Methyl iodide, Benzyl bromide | NaH, K₂CO₃ | DMF, Acetonitrile | 2-Amino-4-bromo-3-(alkoxy)pyridine |
| Fused Ring Synthesis | α-Halo ketones | NaOAc, Acetic acid | Ethanol | Pyrido[3,2-b][1][2]oxazine derivatives |
| Fused Ring Synthesis | Terminal alkynes (one-pot) | Pd/Cu catalyst, Et₃N | DMF | Furo[3,2-b]pyridine derivatives |
Experimental Protocols
General Consideration: As "this compound" is a salt, it is recommended to add at least one equivalent of a base (e.g., NaHCO₃, K₂CO₃, or Et₃N) to the reaction mixture to neutralize the hydrobromide and liberate the free base before proceeding with the intended reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the solvent (e.g., 1,4-dioxane/H₂O, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-arylpyridin-3-ol.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Add the solvent (e.g., anhydrous DMF or THF) followed by the base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for 2-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-amino-4-alkynylpyridin-3-ol.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., BINAP, 0.04 eq.), and the base (e.g., NaOtBu, 2.0 eq.).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 4: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base (e.g., pyridine or triethylamine, 2.5 eq.) and stir the mixture at 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
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Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Figure 1: Overview of the functionalization pathways for 2-Amino-4-bromopyridin-3-ol.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 3: Catalytic cycle of the Sonogashira cross-coupling reaction.
Figure 4: General experimental workflow for a typical cross-coupling reaction.
References
Application Notes and Protocols for "2-Amino-4-bromopyridin-3-ol hydrobromide" in the Construction of Complex Molecular Architectures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-4-bromopyridin-3-ol hydrobromide as a versatile building block for the synthesis of complex heterocyclic molecules, particularly those with potential therapeutic applications. The unique arrangement of the amino, hydroxyl, and bromo substituents on the pyridine core allows for a range of chemical transformations, making it a valuable starting material in medicinal chemistry and drug discovery.
Overview of Synthetic Utility
This compound is a trifunctional pyridine derivative that offers multiple reaction sites for the construction of fused heterocyclic systems and for the introduction of diverse substituents. The primary modes of reactivity include:
-
Annulation reactions involving the ortho-aminophenol moiety to form fused six-membered rings such as pyrido[4,3-b][1][2]oxazines.
-
Palladium-catalyzed cross-coupling reactions at the C4-position, leveraging the bromo substituent to introduce aryl, heteroaryl, or alkyl groups.
-
Nucleophilic and electrophilic aromatic substitution reactions on the pyridine ring, modulated by the existing functional groups.
This combination of reactive sites allows for the synthesis of a wide array of complex molecular architectures with potential applications in oncology, infectious diseases, and neuroscience.
Synthesis of Fused Heterocyclic Scaffolds: Pyrido[4,3-b][1][2]oxazines
A key application of this compound is in the synthesis of the pyrido[4,3-b][1][2]oxazine scaffold. This heterocyclic core is found in a number of biologically active molecules, including potential anticancer agents. The synthesis proceeds via a condensation reaction between the ortho-aminophenol functionality and an α-haloketone, followed by an intramolecular nucleophilic substitution to form the oxazine ring.
Experimental Workflow: Synthesis of 8-Bromo-pyrido[4,3-b][1][2]oxazines
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-4-bromopyridin-3-ol Hydrobromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide, a valuable intermediate in pharmaceutical and agrochemical research. The document includes a primary synthetic route, quantitative data, and potential pathways for derivatization.
Physicochemical Properties
| Property | Value |
| Product Name | This compound |
| CAS Number | 114414-17-4 |
| Molecular Formula | C₅H₅BrN₂O · HBr |
| Molecular Weight | 269.92 g/mol |
| Appearance | Dark brown solid |
| Purity | ≥95% |
| Storage | Sealed, dry, microtherm, avoid light |
Synthetic Pathway Overview
The recommended scalable synthesis of this compound proceeds via the direct bromination of 2-Amino-3-hydroxypyridine. This method is efficient and utilizes readily available starting materials.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes the synthesis of this compound from 2-Amino-3-hydroxypyridine.
Materials:
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2-Amino-3-hydroxypyridine (e.g., 20 g, 0.18 mol)
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Bromine (e.g., 11.2 mL, 0.21 mol)
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Glacial Acetic Acid (e.g., 300 mL)
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Diethyl Ether
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Mechanically stirred reaction vessel
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Dropping funnel
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Heating mantle with temperature controller
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Rotary evaporator
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Filtration apparatus
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Vacuum oven
Procedure:
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Reaction Setup: In a mechanically stirred reaction vessel, prepare a suspension of 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in glacial acetic acid (300 mL).
-
Bromination: Cool the suspension to 5-10 °C using an ice bath. Slowly add bromine (11.2 mL, 0.21 mol) dropwise to the stirred suspension.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 120-125 °C and maintain this temperature for 12 hours.
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Concentration: After 12 hours, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
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Workup and Purification: Grind the crude product with diethyl ether (3 x 50 mL) to remove impurities. Filter the solid and dry it under vacuum to afford this compound as a dark brown solid. The product can be used in subsequent reactions without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-hydroxypyridine (20 g) | |
| Yield | 48.5 g | |
| MS (m/z) | 189.3, 191.1 ([M+H]⁺) |
Potential Derivatization
The 2-amino and 3-hydroxyl groups, as well as the 4-bromo position on the pyridine ring, offer opportunities for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential derivatization pathways for 2-Amino-4-bromopyridin-3-ol.
Potential Biological Activity and Signaling Pathways
While specific biological data for 2-Amino-4-bromopyridin-3-ol is not extensively documented, related N-substituted aminohydroxypyridines have shown potential as non-opioid analgesic agents with anti-inflammatory properties.[1] This suggests that derivatives of 2-Amino-4-bromopyridin-3-ol could potentially modulate inflammatory signaling pathways.
A plausible mechanism of action for anti-inflammatory effects involves the inhibition of key enzymes or signaling proteins in the arachidonic acid cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulation of pro-inflammatory cytokine signaling pathways like NF-κB.
Caption: Plausible anti-inflammatory signaling pathways modulated by aminopyridinol derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-4-bromopyridin-3-ol hydrobromide
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving "2-Amino-4-bromopyridin-3-ol hydrobromide." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the primary reasons for this?
A1: Low yields or reaction failure with this compound are common and can be attributed to several factors:
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Catalyst Inhibition: The substrate contains multiple sites (amino group, pyridine nitrogen, and hydroxyl group) that can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, stalling the catalytic cycle.[1]
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Substrate Reactivity: The electron-donating nature of the amino and hydroxyl groups increases the electron density of the pyridine ring, which can decrease the reactivity of the C-Br bond towards the initial oxidative addition step.[1]
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Starting Material Form: The hydrobromide salt form of the starting material introduces acidity into the reaction mixture. The Suzuki coupling requires basic conditions, and if the added base is insufficient to both neutralize the hydrobromide and facilitate the catalytic cycle, the reaction will be hampered.
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Side Reactions: Common side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid can consume the coupling partner and reduce the yield of the desired product.[1]
Q2: How should I handle the hydrobromide salt of the starting material?
A2: The hydrobromide salt must be neutralized for the Suzuki coupling to proceed efficiently. You have two main options:
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Pre-neutralization: Before adding the catalyst and other reagents, you can neutralize the substrate in a separate step by treating it with a suitable base and extracting the free base. However, this adds an extra step to the workflow.
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In-situ Neutralization: The more common approach is to use an additional equivalent of the base in the reaction mixture. For example, if the standard protocol calls for 2.0 equivalents of base, you would use 3.0 equivalents to ensure one equivalent is available to neutralize the hydrobromide salt, with the remaining two equivalents facilitating the reaction.
Q3: What are the most common side reactions, and how can I minimize them?
A3: The most prevalent side reactions are:
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Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene. This is often promoted by aqueous conditions. To minimize this, consider using boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis, or running the reaction under anhydrous conditions.[1]
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Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to minimize this side reaction.
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Dehalogenation: The starting 2-Amino-4-bromopyridin-3-ol can be reduced to 2-Amino-pyridin-3-ol. This can be minimized by avoiding potential hydride sources in the reaction mixture and optimizing the reaction time.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] 2. Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes be effective.[1] 3. Use a Pre-catalyst: Modern G3 or G4 pre-catalysts can provide a more active and stable catalytic species. |
| Insufficient Base | 1. Increase Base Equivalents: Ensure you are using at least one extra equivalent of base to neutralize the hydrobromide salt. 2. Screen Bases: Weaker bases like K2CO3 or Cs2CO3 are often effective. Stronger bases such as K3PO4 can also be beneficial.[1] | |
| Suboptimal Temperature | 1. Increase Temperature: Cautiously increase the reaction temperature in increments of 10 °C. | |
| Significant Byproduct Formation | Protodeboronation | 1. Use Boronic Esters: Pinacol esters are more stable to hydrolysis.[1] 2. Anhydrous Conditions: Use anhydrous solvents and reagents. |
| Homocoupling | 1. Thorough Degassing: Degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[2] | |
| Dehalogenation | 1. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.[1] |
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of aminobromopyridines with various boronic acids. This data is intended as a general guide, and optimization for "this compound" is recommended.
Table 1: Comparison of Catalyst/Ligand Systems for the Suzuki Coupling of 2-Amino-4-bromopyridine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 93 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 91 |
Table 2: Influence of Base and Solvent on the Suzuki Coupling of 2-Amino-4-bromopyridine
| Catalyst System | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene | 100 | 8-12 | 86-93 |
| Pd(PPh₃)₄ | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82-88 |
| Pd(dppf)Cl₂ | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16-18 | 78-91 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | High (expected) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2/4 mol%)
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Base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
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Inert gas (Argon or Nitrogen)
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Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and the base (3.0 equiv).
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Inerting: Evacuate and backfill the flask with inert gas three times.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).
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Solvent Addition: Add the degassed solvent via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Synthesis of 2-Amino-4-bromopyridin-3-ol Hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the potential side products in the synthesis of this compound?
During the bromination of 2-amino-3-hydroxypyridine, several side products can be formed. The most common are:
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Di-brominated species: Over-bromination can lead to the formation of 2-amino-3-hydroxy-4,X-dibromopyridine, where X is another position on the pyridine ring. The formation of 2-amino-3,5-dibromopyridine has been observed in the bromination of 2-aminopyridine[1][2].
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Isomeric products: Although the 4-position is electronically favored for bromination, small amounts of other isomers may be formed.
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Unreacted starting material: Incomplete reaction will result in the presence of 2-amino-3-hydroxypyridine in the final product.
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Degradation products: The reaction conditions, which can involve heating in acetic acid with bromine, may lead to the formation of dark-colored, tarry impurities[3].
Q2: My thin-layer chromatography (TLC) shows multiple spots after the reaction. What could they be?
Multiple spots on your TLC plate likely indicate the presence of the desired product along with starting material and/or side products. A typical TLC profile might show:
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Baseline spot: Highly polar, potentially salt-like byproducts or baseline impurities.
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Spot corresponding to 2-amino-3-hydroxypyridine: If the reaction has not gone to completion.
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Product spot (2-Amino-4-bromopyridin-3-ol): The major spot.
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Less polar spots: These could correspond to di-brominated or other less polar side products.
It is advisable to run co-spots with your starting material to confirm its presence.
Q3: How can I minimize the formation of di-brominated impurities?
To reduce the formation of di-brominated side products, consider the following strategies:
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Control of Stoichiometry: Use a precise molar equivalent of bromine relative to the 2-amino-3-hydroxypyridine. A slight excess of the starting material may be preferable to an excess of bromine.
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Temperature Control: The dropwise addition of bromine should be carried out at a low temperature (e.g., 5-10 °C) to control the reaction rate and selectivity[3].
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Slow Addition of Bromine: Add the bromine solution slowly and with vigorous stirring to ensure rapid mixing and avoid localized high concentrations of the brominating agent.
Q4: The isolated product is a dark brown solid. Is this normal and how can I purify it?
A dark brown solid is often reported for the crude product of this reaction[3]. This coloration is likely due to the presence of minor, highly colored impurities or degradation products.
For purification, the following methods can be employed:
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Trituration: The crude product can be ground with a solvent in which the desired product is sparingly soluble but the impurities are more soluble, such as diethyl ether[3].
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.
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Column Chromatography: For obtaining a highly pure product, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up or purification. - Formation of multiple side products. | - Monitor the reaction by TLC to ensure completion. - Optimize the extraction and purification steps to minimize losses. - Adjust reaction conditions (temperature, stoichiometry) to improve selectivity. |
| Product is difficult to isolate from the reaction mixture. | - Product may be highly soluble in the reaction solvent (acetic acid). - Formation of a complex mixture. | - Concentrate the reaction mixture to a smaller volume before attempting isolation[3]. - Consider an alternative work-up procedure, such as precipitation by adding a non-solvent. |
| Inconsistent results between batches. | - Variability in the quality of starting materials. - Poor control over reaction parameters. | - Ensure the purity of 2-amino-3-hydroxypyridine. - Standardize all reaction conditions, including temperature, addition rates, and stirring speed. |
Experimental Protocols
Synthesis of this compound [3]
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Suspend 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) in a flask equipped with a mechanical stirrer and a dropping funnel.
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Cool the suspension to 5-10 °C in an ice bath.
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Slowly add bromine (11.2 mL, 0.21 mol) dropwise to the stirred suspension, maintaining the temperature between 5-10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature.
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Heat the mixture to 120-125 °C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain the crude product.
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Grind the crude solid with diethyl ether (3 x 50 mL) and dry it under vacuum to afford this compound as a dark brown solid.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reaction leading to di-brominated impurity.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of 2-Amino-4-bromopyridin-3-ol Hydrobromide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying "2-Amino-4-bromopyridin-3-ol hydrobromide" and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial purification steps for crude "this compound"?
A crude, dark brown solid of this compound can be initially purified by grinding the solid with ether. This process is repeated multiple times to remove non-polar impurities. The product is then dried under a vacuum.[1]
Q2: What are the most common impurities in the synthesis of "this compound"?
While specific data for this exact compound is limited, common impurities in the synthesis of related aminobromopyridines include:
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Unreacted starting materials: Such as 2-amino-3-hydroxypyridine.
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Polybrominated species: Over-bromination can lead to the formation of dibromo- or other polybrominated pyridines.
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Positional isomers: Depending on the reaction conditions, bromine may be introduced at other positions on the pyridine ring.
Q3: How can I remove unreacted 2-aminopyridine derivatives from my product?
Acid-base extraction is a highly effective method. The crude mixture is dissolved in a water-immiscible organic solvent, and the solution is washed with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine impurities will form water-soluble pyridinium salts and move to the aqueous layer, while the desired product remains in the organic layer.
Q4: My purified compound is still colored. What can I do?
The presence of color may indicate residual impurities. Techniques like recrystallization, sometimes with the addition of activated charcoal, can help remove colored impurities. The choice of solvent for recrystallization is critical.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of forming crystals. | The solution is too concentrated, cooling was too rapid, or impurities are depressing the melting point. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. Consider using a different solvent system. |
| No crystals form upon cooling. | The solution is too dilute, or there are no nucleation sites. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low yield of recovered crystals. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent needed for dissolution. Cool the solution in an ice bath to maximize crystal formation. The mother liquor can be concentrated to obtain a second crop of crystals. |
Table 1: Potential Recrystallization Solvents for Aminopyridine Derivatives
| Solvent/Solvent System | Compound Type | Reference |
| Ethanol (90%) | 2-Amino-5-bromopyridine | [2] |
| Toluene | 2-Amino-4-bromopyridine | |
| Water | 2,3-Diamino-5-bromopyridine | |
| Methanol | 2-Amino-4-bromopyrimidine |
Column Chromatography
Column chromatography is a versatile purification technique, particularly for separating compounds with different polarities. For basic compounds like pyridine derivatives, special considerations are necessary to prevent poor separation.
Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Peak tailing or streaking. | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase to neutralize the acidic sites on the silica gel. |
| Poor separation of compounds. | The solvent system (mobile phase) is not optimal. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will likely translate to a good separation on the column. |
| Compound elutes too quickly or not at all. | The mobile phase is too polar or not polar enough, respectively. | Adjust the polarity of the mobile phase by changing the ratio of the solvents. |
| Low recovery of the compound. | The compound may be irreversibly adsorbed onto the silica gel or could be unstable on silica. | Pre-treating the silica gel with a basic solution can help. If instability is suspected, consider using a different stationary phase like alumina. |
Table 2: Example Column Chromatography Conditions for Related Pyridine Derivatives
| Compound | Stationary Phase | Mobile Phase | Reference |
| 2-Amino-4-bromopyridine | Silica Gel | Ethyl Acetate | [3] |
| 2-Amino-5-bromo-3-iodopyridine | Silica Gel | Petroleum ether/ethyl acetate (10/1) | [2] |
| 2,4-dibromopyrimidine | Silica Gel | Not specified |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude "this compound" in various solvents (e.g., ethanol, methanol, water, or mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the crude compound and the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
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TLC Analysis: Develop a TLC solvent system that gives a good separation of your target compound from impurities, with an Rf value of ~0.2-0.4 for the desired product. Remember to consider adding a small amount of triethylamine to the solvent system.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Pour the slurry into a column and let it settle to form a packed bed.
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Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and load it carefully onto the top of the silica gel bed.
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Elution: Start eluting the column with the mobile phase, beginning with a lower polarity and gradually increasing it if necessary (gradient elution).
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A general experimental workflow for the purification of "this compound".
Caption: A troubleshooting flowchart for common issues in the purification of pyridine derivatives.
References
Technical Support Center: Preventing Dehalogenation of Bromopyridine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of bromopyridine intermediates during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of bromopyridine intermediates?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of a pyridine byproduct instead of the desired coupled product.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture.[2]
Q2: What are the primary causes of dehalogenation?
A2: The primary causes of dehalogenation include:
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Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base, ligand, and solvent can all promote dehalogenation.[1]
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Strong Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can increase the rate of dehalogenation.[1]
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Ligand Choice: Less effective ligands may not promote the desired reductive elimination step of the catalytic cycle efficiently, allowing more time for dehalogenation to occur.
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Protic Impurities: The presence of water or other protic species in the reaction mixture can serve as a proton source for hydrodehalogenation.
Q3: Which analytical techniques are suitable for detecting and quantifying dehalogenation?
A3: Several analytical techniques can be used to monitor the progress of the reaction and quantify the extent of dehalogenation:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds, making it well-suited for analyzing bromopyridines and their dehalogenated counterparts.[3]
-
High-Performance Liquid Chromatography (HPLC): A robust method for the quantitative analysis of non-volatile and thermally stable compounds.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for highly selective and sensitive analysis.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product and byproducts.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling Reaction
Q: I am observing a substantial amount of the dehalogenated byproduct in my Suzuki-Miyaura coupling of a bromopyridine. What steps can I take to minimize this?
A: To minimize dehalogenation in a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:
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Choice of Base: Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Weaker bases are generally preferred to minimize dehalogenation.[1]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf. These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.
-
Reaction Temperature: Lowering the reaction temperature can often suppress dehalogenation. You may need to increase the reaction time to achieve full conversion of your starting material.
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Ensure your solvents are rigorously dried and degassed to remove water and oxygen.
-
Inert Atmosphere: Maintain a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the reaction to prevent catalyst deactivation and other side reactions.[1]
Issue 2: Dehalogenation is the Major Product in a Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of a bromopyridine is primarily yielding the dehalogenated pyridine. How can I favor the desired C-N coupling?
A: Dehalogenation can also be a significant issue in Buchwald-Hartwig aminations. Here are some strategies to address this:
-
Ligand Optimization: The use of bulky biarylphosphine ligands is crucial. Ligands like XPhos, RuPhos, and Josiphos are known to promote C-N bond formation and suppress dehalogenation.
-
Base Selection: While strong bases are often necessary for amination, their choice is critical. Consider using lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) and ensure the base is anhydrous.
-
Amine Purity: Ensure the amine coupling partner is pure and free of impurities that could contribute to side reactions.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.
-
Catalyst Pre-activation: Using a pre-formed, active palladium catalyst can sometimes lead to cleaner and more efficient reactions.
Data Presentation
The selection of ligand and base has a significant impact on the yield of the desired product versus the dehalogenated byproduct. The following tables provide illustrative data for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Table 1: Impact of Ligand and Base on a Generic Suzuki-Miyaura Coupling of 2-Bromopyridine
| Ligand | Base | Temperature | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| PPh₃ | NaOtBu | High | 25-40 | 50-65 |
| dppf | Cs₂CO₃ | Moderate to Low | 5-15 | 75-85 |
| XPhos | K₃PO₄ | Low | <5 | >90 |
Note: Yields are illustrative and will vary depending on the specific coupling partners and reaction conditions.
Table 2: Optimization of Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 80 | 40 |
| 2 | K₃PO₄ | Acetonitrile | 80 | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 80 | 60 |
| 4 | K₂CO₃ | 1,4-Dioxane | 80 | 55 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 80 | 72 |
Data is representative of typical optimization studies.[4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Minimized Dehalogenation
This protocol is optimized to reduce the dehalogenation of 2-bromo-4-methylpyridine.
Reagent Preparation:
-
In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.
-
Add 2-bromo-4-methylpyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
Reaction:
-
Seal the tube and heat the mixture to 80-100°C.
-
Monitor the reaction's progress by TLC or LC-MS.
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Minimized Dehalogenation
This protocol provides a general procedure for the C-N coupling of 3-bromopyridine while minimizing hydrodehalogenation.
Reaction Setup:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the 3-bromopyridine (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
Reaction Execution:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyridine.
Protocol 3: Reaction Monitoring and Quantification of Dehalogenation by GC-MS
This protocol outlines a general method for the analysis of reaction mixtures to determine the ratio of the desired product to the dehalogenated byproduct.
1. Sample Preparation:
-
At various time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.
-
Quench the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., ethyl acetate) and an internal standard (e.g., a stable, non-reactive compound with a known concentration and a retention time that does not overlap with the analytes).
-
Filter the sample through a small plug of silica gel or a syringe filter to remove particulate matter.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., 5% phenyl polymethylsiloxane) is often suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to identify the products, followed by selected ion monitoring (SIM) for accurate quantification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Data Analysis:
-
Identify the peaks corresponding to the starting bromopyridine, the desired coupled product, the dehalogenated pyridine, and the internal standard by their retention times and mass spectra.
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the concentration of each component using a calibration curve prepared with known concentrations of authentic standards.
-
Determine the percentage of dehalogenation by comparing the amount of the dehalogenated byproduct to the sum of the desired product and the dehalogenated byproduct.
Visualizations
Caption: A workflow for troubleshooting dehalogenation in cross-coupling reactions.
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
References
"2-Amino-4-bromopyridin-3-ol hydrobromide" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of "2-Amino-4-bromopyridin-3-ol hydrobromide" in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Troubleshooting Guide
Researchers using "this compound" in solution may face issues such as discoloration, precipitation, or loss of potency over time. This guide provides a structured approach to identifying and resolving these common problems.
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation of the aminopyridinol ring. This can be accelerated by exposure to air (oxygen), light, or metal ions. | 1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). 3. Store solutions in amber vials or protect from light by wrapping containers in foil. 4. Work in an inert atmosphere (glove box) if the application is highly sensitive to oxidation. |
| Precipitate forms in the solution | Poor solubility or degradation leading to insoluble products. The hydrobromide salt may have limited solubility in certain organic solvents. | 1. Verify the solubility of the compound in the chosen solvent. Consider using a co-solvent system. 2. Filter the solution through a 0.22 µm syringe filter after preparation to remove any initial undissolved particles. 3. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate and the supernatant separately (e.g., by HPLC, LC-MS) to identify the components. |
| Loss of compound potency or inconsistent results | Degradation of the compound in solution. This can be due to hydrolysis, oxidation, or photolysis. | 1. Perform a stability study to determine the rate of degradation in your specific solvent and storage conditions. 2. Prepare fresh solutions for each experiment or define a validated in-use stability period for your solutions. 3. Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protect from light. |
| Unexpected peaks in chromatogram (HPLC/LC-MS) | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. 2. Characterize the new peaks using mass spectrometry (MS) to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid "this compound"?
A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry, and dark place. For extended storage, temperatures of 2-8°C are advisable.
Q2: What solvents are suitable for dissolving "this compound"?
Q3: How can I monitor the stability of "this compound" in my solution?
A3: The stability of the compound in solution can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate instability.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on the structure of "this compound," the following degradation pathways are plausible:
-
Oxidation: The electron-rich aminopyridinol ring is susceptible to oxidation, which can lead to the formation of colored byproducts. The amino and hydroxyl groups are particularly prone to oxidation.
-
Hydrolysis: While generally stable, under certain pH and temperature conditions, the molecule could undergo hydrolytic degradation.
-
Photodegradation: Exposure to UV or visible light can induce degradation of the pyridine ring system.
Q5: How can I perform a forced degradation study for this compound?
A5: A forced degradation study, as outlined by ICH guidelines, involves exposing a solution of the compound to various stress conditions to accelerate degradation.[3] This helps in identifying potential degradation products and developing a stability-indicating analytical method. A general protocol is provided in the "Experimental Protocols" section.
Quantitative Data Summary
Currently, there is a lack of published quantitative stability data for "this compound" in various solutions. Researchers are encouraged to generate this data internally based on their specific experimental conditions. The following table template is provided for this purpose.
| Condition | Solvent | Concentration | Temperature | Time Points | % Degradation | Degradation Products (if identified) |
| Acidic Hydrolysis | 0.1 M HCl | User Defined | 60°C | 0, 2, 6, 12, 24h | User Data | User Data |
| Basic Hydrolysis | 0.1 M NaOH | User Defined | 60°C | 0, 2, 6, 12, 24h | User Data | User Data |
| Oxidative | 3% H₂O₂ | User Defined | Room Temp | 0, 2, 6, 12, 24h | User Data | User Data |
| Thermal | User Defined | User Defined | 60°C | 0, 1, 3, 7 days | User Data | User Data |
| Photolytic | User Defined | User Defined | Room Temp | ICH Q1B | User Data | User Data |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on "this compound."
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven.
-
Photostability: Expose a sample of the stock solution to light according to ICH Q1B guidelines.
-
-
Incubation: Incubate the stressed samples at a specified temperature (e.g., 60°C for hydrolysis and thermal stress) for various time points. Keep a control sample at the same temperature, protected from the stressor, and another control at the recommended storage condition.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Managing Catalyst Inhibition by Aminopyridines in Cross-Coupling Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving aminopyridine substrates. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the common challenge of catalyst inhibition and achieve successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving aminopyridines often problematic?
A1: The primary challenge arises from the Lewis basic nitrogen atoms in the aminopyridine core. Both the pyridine ring nitrogen and the amino group's lone pair of electrons can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][2][3][4] This is a well-documented issue, particularly for 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[4]
Q2: What are the primary signs of catalyst inhibition or deactivation in my reaction?
A2: Telltale signs of catalyst issues include:
-
Low or no conversion: The most obvious indicator that your catalyst is not performing optimally.[5]
-
Formation of palladium black: A fine black precipitate indicates that the active Pd(0) has agglomerated and crashed out of the solution, rendering it inactive.[3]
-
Reaction stalls: The reaction may start but then stop before completion, which can be observed through monitoring by TLC or LC-MS.[3]
-
No color change: A healthy cross-coupling reaction mixture often has a characteristic color (e.g., yellow to reddish-brown). If the solution remains colorless, it may suggest the active catalyst has not formed.[3]
Q3: Can I perform a cross-coupling reaction on an aminopyridine without protecting the amino group?
A3: Yes, it is often possible to perform cross-coupling reactions on unprotected aminopyridines.[1] The key to success lies in the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions to minimize catalyst inhibition by the amino group.[1][6]
Q4: Which position on the pyridine ring is most challenging for cross-coupling?
A4: 2-halopyridines are generally the most challenging substrates due to the proximity of the ring nitrogen to the site of oxidative addition. This enhances the potential for catalyst poisoning through chelation.[4][7] 3- and 4-halopyridines are typically more reactive as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.[4]
Q5: What is the role of the ligand in preventing catalyst inhibition?
A5: The ligand plays a critical role in shielding the palladium center and modulating its electronic properties.[3] Bulky, electron-rich phosphine ligands are particularly effective for aminopyridine couplings.[1][8] Their steric hindrance can physically block the pyridine nitrogen from coordinating to the palladium, thus preventing catalyst poisoning and promoting the desired catalytic cycle.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with aminopyridine substrates.
Issue 1: Low to No Product Formation
If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution(s) |
| Catalyst Inhibition/Deactivation | 1. Switch to a Bulky, Electron-Rich Ligand: Employ ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1][9] 2. Use a Pre-catalyst: Utilize modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) to ensure the efficient generation of the active Pd(0) species.[1][10] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition, although this is not always the most cost-effective solution.[1] |
| Suboptimal Base | 1. Screen a Variety of Bases: The choice of base is critical. For Suzuki-Miyaura couplings, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are typically required.[1][6] 2. Ensure High-Quality Base: Use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and optimal reactivity.[10] |
| Poor Reagent Quality | 1. Verify Purity: Ensure the purity of your aminopyridine starting material and coupling partner. Impurities can interfere with the reaction. 2. Check Boronic Acid/Ester Stability (for Suzuki Coupling): Boronic acids can be prone to protodeboronation. Consider using more stable boronic esters (e.g., pinacol esters).[1] |
| Inadequate Reaction Conditions | 1. Optimize Temperature: The reaction may require heating to facilitate oxidative addition, but excessive temperatures can lead to catalyst decomposition.[5] A typical range to explore is 80-110 °C.[2] 2. Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas your solvents and maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).[10] |
Issue 2: Formation of Significant Side Products
The presence of undesired byproducts can complicate purification and reduce the yield of your target molecule.
| Common Side Product | How to Identify | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki Coupling) | Detected by MS or NMR as a biaryl byproduct of your boronic acid. | This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture.[2] Using a Pd(0) source directly or a pre-catalyst that rapidly generates the active species can also minimize this side reaction.[2] |
| Protodeboronation (Suzuki Coupling) | Identification of the arene corresponding to your boronic acid. | Use anhydrous solvents and reagents. Consider using more stable boronic esters instead of boronic acids. A weaker base may also reduce the rate of protodeboronation.[1] |
| Dehalogenation of the Aminopyridine | Identification of the aminopyridine without the halogen atom. | This can be caused by hydride sources in the reaction mixture (e.g., certain solvents or bases).[2] Ensure anhydrous conditions and consider screening different solvents. |
Data Presentation: Ligand and Base Screening for Aminopyridine Cross-Coupling
The following tables summarize quantitative data from the literature, showcasing the impact of ligand and base selection on the outcome of cross-coupling reactions with aminopyridine substrates.
Table 1: Ligand Screen for the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine [6]
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos (L1) | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 40 |
| RuPhos (L3) | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 |
| SPhos (L4) | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 76 |
| BINAP (L9) | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 |
| RuPhos Pre-catalyst (Pre-L3) | - | LiHMDS | THF | 65 | 16 | 83 |
Table 2: Base and Ligand Optimization for the Goldberg Reaction of 2-Bromopyridine with N-Methylformamide [11]
| Ligand | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1,10-phenanthroline | K₂CO₃ | Toluene | Reflux | 8 | 90 |
| 1,10-phenanthroline | K₃PO₄ | Toluene | Reflux | 8 | 92 |
| DMEDA | K₂CO₃/K₃PO₄ | Toluene | Reflux | 8 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-aminopyridine
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Halo-aminopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the halo-aminopyridine, arylboronic acid/ester, and base.
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-aminopyridine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Halo-aminopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the halo-aminopyridine and base. For solid amines, add at this stage.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
If the amine is a liquid, add it via syringe at this point.
-
Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.[3]
Mandatory Visualizations
Caption: Catalyst inhibition pathway by aminopyridines.
Caption: A logical workflow for troubleshooting failed reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity of "2-Amino-4-bromopyridin-3-ol hydrobromide" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4-bromopyridin-3-ol hydrobromide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves the bromination of 2-amino-3-hydroxypyridine. A common method is the reaction of 2-amino-3-hydroxypyridine with bromine in acetic acid.[1]
Q2: What are some common impurities in the synthesis of this compound?
Common impurities can include unreacted starting materials, over-brominated species such as 2-amino-3,5-dibromopyridine, and other positional isomers.[2][3] The formation of these byproducts is often influenced by reaction conditions like temperature and stoichiometry of reagents.
Q3: How can the purity of the final product be assessed?
The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Q4: What are the recommended storage conditions for this compound?
For long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere.[5] Refrigeration at 4 to 8 °C is often recommended.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low Yield
| Observation | Possible Cause | Suggested Solution |
| Lower than expected yield of the desired product. | Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Increase the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[1] - Temperature: Ensure the reaction is maintained at the optimal temperature. For the bromination of 2-amino-3-hydroxypyridine in acetic acid, the temperature is typically elevated.[1] |
| Suboptimal Stoichiometry: Incorrect molar ratio of reactants. | - Carefully control the stoichiometry of bromine addition. A slight excess may be necessary, but a large excess can lead to over-bromination. | |
| Product Loss During Work-up: The product may be lost during extraction or filtration steps. | - Extraction: If using liquid-liquid extraction, ensure the pH of the aqueous layer is adjusted to minimize the solubility of the product. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.[2] - Filtration: Use appropriately sized filter paper and wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. | |
| Side Reactions: Formation of significant amounts of byproducts. | - Temperature Control: Maintain strict temperature control during the addition of bromine, as exothermic reactions can lead to side products.[6] - Slow Addition: Add the brominating agent dropwise to control the reaction rate and minimize local concentration hotspots.[1][6] |
Low Purity
| Observation | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC or peaks in HPLC/LC-MS. | Unreacted Starting Material: The reaction did not go to completion. | - See "Incomplete Reaction" under the "Low Yield" section. |
| Over-bromination: Formation of di- or poly-brominated species. | - Stoichiometry: Use a controlled amount of the brominating agent.[3] - Purification: Utilize column chromatography for separation. A gradient elution from a non-polar to a more polar solvent system can effectively separate compounds with different polarities.[2] | |
| Positional Isomers: Formation of other brominated isomers. | - Reaction Conditions: Isomer formation can be sensitive to the solvent and temperature. Adhere closely to established protocols. - Purification: Recrystallization can sometimes selectively crystallize the desired isomer. Column chromatography is also an effective method for separating isomers.[2] | |
| Dark brown or discolored product.[1] | Presence of Colored Impurities: Formation of polymeric or degradation products. | - Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] - Column Chromatography: Colored impurities can often be separated on a silica gel column.[2] |
Experimental Protocols
Synthesis of this compound[1]
This protocol is adapted from a known synthetic procedure.
Materials:
-
2-amino-3-hydroxypyridine
-
Bromine
-
Acetic acid
-
Ether
Procedure:
-
Suspend 2-amino-3-hydroxypyridine (e.g., 20 g, 0.18 mol) in acetic acid (300 mL) in a reaction vessel equipped with a mechanical stirrer.
-
Cool the suspension to 5-10 °C using an ice bath.
-
Slowly add bromine (e.g., 11.2 mL, 0.21 mol) dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 120-125 °C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.
-
Grind the crude solid with ether (3 x 50 mL) to remove impurities.
-
Dry the resulting solid under vacuum to afford this compound as a dark brown solid.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and Purification Workflow.
Troubleshooting Logic for Low Purity
Caption: Impurity Troubleshooting Logic.
References
- 1. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. ijssst.info [ijssst.info]
- 4. 114335-54-5|2-Amino-4-bromopyridin-3-ol|BLD Pharm [bldpharm.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Homocoupling in Bromopyridine Suzuki Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common side reaction of homocoupling in bromopyridine Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a bromopyridine Suzuki reaction, and why is it a problem?
A1: Homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct.[1] This is problematic for several reasons: it consumes the boronic acid, reduces the yield of the desired bromopyridine cross-coupled product, and complicates the purification process as the homocoupled byproduct often has a similar polarity to the target molecule.[1][2] The electron-deficient nature of the pyridine ring can sometimes make these side reactions more competitive.[3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main culprits behind boronic acid homocoupling:
-
Presence of Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1][4] These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1][5] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1][5]
-
Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form.[1][5] One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates the necessary Pd(0) but at the expense of your starting material.[1][4]
Q3: How can I effectively minimize oxygen in my reaction setup?
A3: Rigorous exclusion of oxygen is the most critical step to prevent homocoupling.[1][3] Standard methods include:
-
Inert Atmosphere: Ensure the entire reaction is carried out under a strictly inert atmosphere, such as high-purity Argon or Nitrogen.[6]
-
Degassing Solvents: All solvents must be thoroughly degassed before use.[3] This can be achieved by:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes) is a common and effective method.[1]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, this technique involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing it to thaw under the inert atmosphere. Repeating this cycle three to four times is recommended.[1][7]
-
Q4: Which palladium source and ligands are best to suppress bromopyridine homocoupling?
A4: Your choice of catalyst and ligand is crucial for favoring the desired cross-coupling over homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂.[7][8] This avoids the initial homocoupling that can occur during the in situ reduction of Pd(II) precatalysts.[1][8]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[1][8] Ligands such as SPhos, XPhos, P(t-Bu)₃, and other Buchwald-type biaryl phosphines accelerate the key steps of the main Suzuki cycle (oxidative addition and reductive elimination).[1][8] This allows the desired cross-coupling reaction to outcompete the slower, undesired homocoupling pathway.[1] N-Heterocyclic Carbenes (NHCs) can also be very effective due to their strong binding to palladium.[8]
Q5: How do the base and solvent affect the formation of homocoupling byproducts?
A5: The base and solvent play a critical role in the reaction's success and selectivity.
-
Base Selection: The choice of base is often substrate-dependent and may require screening.[4] Weaker bases or those with poor solubility can sometimes exacerbate side reactions.[1] For bromopyridines, carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are commonly used.[4][6] Hydroxide or alkoxide bases should be used with caution as they can sometimes promote other side reactions like debromination.[6]
-
Solvent Choice: Anhydrous aprotic solvents like dioxane, toluene, or DMF are generally preferred.[1][6] The solvent choice impacts the solubility of all reaction components, which in turn affects reaction rates and selectivity.[1] If an aqueous system is used, it is imperative that it is thoroughly degassed.[6]
Q6: I've already run my reaction and have significant homocoupling byproduct. How can I purify my desired product?
A6: Separating the homocoupled byproduct can be challenging due to similar polarities.[2]
-
Aqueous Work-up: A standard aqueous work-up will remove inorganic salts and water-soluble impurities. If unreacted boronic acid is present, a basic wash (e.g., with aqueous NaOH or K₂CO₃) can convert it to a water-soluble boronate salt, which can then be extracted into the aqueous layer.[2]
-
Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often the most effective method.[2] It is crucial to first test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[2]
-
Recrystallization: If your desired product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification technique to isolate it from the homocoupled byproduct.[2]
Quantitative Data Summary
The following tables summarize quantitative and comparative data on factors influencing homocoupling.
Table 1: Effect of Additive on Homocoupling Byproduct
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data suggests that the addition of a mild reducing agent like potassium formate can reproducibly suppress the homocoupling byproduct to minimal levels.[8][9] |
Table 2: Comparative Effect of Ligand Class on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homocoupling, especially under non-ideal conditions.[8] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[8] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[8] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in Bromopyridine Suzuki Reactions
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the bromopyridine (1.0 eq.), the boronic acid or boronic ester (1.1-1.2 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[3][6] Using a slight excess of the boronic acid is recommended, but a large excess can favor homocoupling.[6]
-
Seal the flask with a septum.
-
-
Inerting the Atmosphere:
-
Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle 4-5 times to ensure a completely inert atmosphere.[7]
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 10:1).[7] Degas the solvent(s) thoroughly by sparging with an inert gas for at least 20 minutes or by using 3-4 freeze-pump-thaw cycles.[1][3]
-
Add the degassed solvent to the reaction flask via a gas-tight syringe under a positive pressure of inert gas.[3]
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol %) and the ligand (e.g., SPhos, 2-6 mol %) to the flask under a positive flow of inert gas.[7] If using a pre-formed catalyst like Pd(dppf)Cl₂, it can be added with the other solids in step 1.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.[2][3]
-
Consider a basic aqueous wash (e.g., 1M NaOH) if unreacted boronic acid is a concern.[2]
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography or recrystallization as needed.[2]
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing bromopyridine homocoupling.
Proposed Mechanisms for Boronic Acid Homocoupling
Caption: Primary mechanisms leading to boronic acid homocoupling.
Suzuki Catalytic Cycle vs. Competing Homocoupling
Caption: The desired Suzuki cycle versus the competing homocoupling pathway.
References
Validation & Comparative
A Comparative Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide and Other Bromopyridines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, brominated pyridines serve as versatile and indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic placement of a bromine atom on the pyridine ring allows for a diverse array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of 2-Amino-4-bromopyridin-3-ol hydrobromide with other key bromopyridine isomers, focusing on their relative performance in cornerstone synthetic reactions. While direct comparative studies for this compound are limited, this guide extrapolates its expected reactivity based on established principles and data from structurally analogous compounds.
Introduction to Bromopyridine Reactivity
The reactivity of bromopyridines in cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring and the position of the bromine substituent. The electron-withdrawing nature of the pyridine nitrogen atom generally facilitates the oxidative addition of the C-Br bond to a palladium(0) catalyst, a critical step in many catalytic cycles. However, the position of the nitrogen relative to the bromine, along with the electronic influence of other substituents, can significantly modulate this reactivity.
Generally, the order of reactivity for simple bromopyridine isomers in palladium-catalyzed cross-coupling reactions is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is attributed to the strong electron-withdrawing effect of the nitrogen at the para-position in 4-bromopyridine, which highly polarizes the C-Br bond. While 2-bromopyridine is also activated, the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition. 3-Bromopyridine is typically the least reactive, often necessitating more forcing reaction conditions.
The subject of this guide, This compound , presents a more complex substitution pattern. The presence of an electron-donating amino group at the 2-position and a hydroxyl group at the 3-position is expected to influence the electronic nature of the pyridine ring and, consequently, the reactivity of the C-Br bond at the 4-position.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The following table summarizes typical reaction conditions and representative yields for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids.
| Bromopyridine Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-4-bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~80-90 |
| 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~70-85 |
| 4-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | >90 |
| 2-Amino-3-bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 |
Analysis of this compound in Suzuki-Miyaura Coupling:
The electron-donating amino and hydroxyl groups in this compound are expected to increase the electron density of the pyridine ring, which could potentially decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted 4-bromopyridine. However, the bromine atom is still at the activated 4-position. Therefore, its reactivity is anticipated to be comparable to or slightly lower than that of 2-amino-4-bromopyridine, likely requiring optimized catalytic systems to achieve high yields. The hydrobromide salt form will necessitate the use of a sufficient amount of base to neutralize the salt and facilitate the reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The table below presents typical conditions and yields for the amination of various bromopyridines.
| Bromopyridine Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-4-bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~80-95 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | ~85-95 |
| 3-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~70-90 |
| 4-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 10 | >90 |
| 2-Amino-3-bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~80-95 |
Analysis of this compound in Buchwald-Hartwig Amination:
Similar to the Suzuki-Miyaura coupling, the electronic effects of the amino and hydroxyl groups in this compound will play a significant role. The potential for chelation of the palladium catalyst by the amino and hydroxyl groups could influence the catalytic activity. Therefore, the choice of a suitable bulky and electron-rich phosphine ligand will be crucial to promote the desired C-N bond formation and prevent catalyst inhibition. The use of a strong base will be necessary to deprotonate the amine coupling partner and neutralize the hydrobromide salt.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromopyridines
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Bromopyridines
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the bromopyridine and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways and Mechanisms
To aid in the understanding of the discussed synthetic transformations, the following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a valuable and functionalized building block for organic synthesis. While its reactivity in cross-coupling reactions has not been as extensively documented as that of simpler bromopyridines, its structural features provide a basis for predicting its behavior. The presence of both electron-donating amino and hydroxyl groups, combined with the activated position of the bromine atom, suggests that with careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, this compound can be effectively utilized in a wide range of synthetic transformations. This guide provides a foundational understanding for researchers to develop robust synthetic protocols for the derivatization of this and other substituted bromopyridines. Further experimental investigation is warranted to fully elucidate the comparative reactivity of this interesting molecule.
Comparative Analysis of 2-Amino-4-bromopyridin-3-ol Hydrobromide Derivatives: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the biological activities of novel chemical scaffolds is paramount. This guide aims to provide a comparative overview of the biological activity of derivatives of "2-Amino-4-bromopyridin-3-ol hydrobromide." However, a comprehensive search of publicly available scientific literature and patent databases did not yield specific studies detailing the synthesis and comparative biological evaluation of a series of these particular derivatives.
General Biological Potential of Related Scaffolds
Literature on related pyridine-containing molecules suggests potential avenues of exploration for derivatives of this compound:
-
Anticancer Activity: Substituted 2-aminopyridine derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are frequently dysregulated in cancer.
-
Antimicrobial Activity: The 2-aminopyridine scaffold is also a known pharmacophore in the development of antibacterial and antifungal agents. Modifications to the core structure can lead to compounds with potent activity against various microbial strains.
-
Kinase Inhibition: The structural features of 2-aminopyridin-3-ol suggest it could serve as a scaffold for the design of kinase inhibitors. The amino and hydroxyl groups can form key hydrogen bond interactions within the ATP-binding site of kinases, while the bromine atom provides a vector for further chemical modification to enhance potency and selectivity.
Future Directions and a Hypothetical Experimental Workflow
Given the lack of specific data, this guide proposes a hypothetical experimental workflow for the synthesis and evaluation of this compound derivatives. This workflow is based on standard practices in drug discovery and medicinal chemistry.
Experimental Workflow: Synthesis and Evaluation of 2-Amino-4-bromopyridin-3-ol Derivatives
Caption: Hypothetical workflow for the development of 2-Amino-4-bromopyridin-3-ol derivatives.
Hypothetical Signaling Pathway of Interest
Based on the activities of related compounds, a potential target class for 2-Amino-4-bromopyridin-3-ol derivatives could be protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a derivative.
Conclusion
While the specific biological activities of "this compound" derivatives remain largely unexplored in the public domain, the chemical scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The lack of published comparative data underscores an opportunity for new research in this area. Future studies involving the synthesis of a focused library of these derivatives and their systematic biological evaluation are warranted to unlock their therapeutic potential. Researchers interested in this scaffold are encouraged to undertake such studies to fill the current knowledge gap.
Spectroscopic Analysis of "2-Amino-4-bromopyridin-3-ol hydrobromide" Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for hypothetical reaction products of "2-Amino-4-bromopyridin-3-ol hydrobromide". Due to the limited availability of direct experimental data for this specific compound's reaction products in the public domain, this guide leverages established principles of spectroscopic analysis to predict the characteristic changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon chemical modification. This approach allows for a foundational understanding of how different reactions would impact the spectroscopic signature of the parent molecule, offering a valuable reference for researchers working with similar substituted pyridinols.
Comparative Spectroscopic Data of Hypothetical Reaction Products
The following tables summarize the expected spectroscopic data for the starting material and three potential reaction products: N-acetylation, O-methylation, and a Suzuki coupling reaction at the bromine position. These reactions are representative of the reactivity of the amino, hydroxyl, and bromo functional groups, respectively.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 2-Amino-4-bromopyridin-3-ol (Starting Material) | N-acetyl- (Product A) | O-methyl- (Product B) | 4-phenyl- (Product C) | Rationale for Chemical Shift Changes |
| Pyridine-H (position 5) | ~6.8 - 7.2 | ~7.0 - 7.4 | ~6.9 - 7.3 | ~7.2 - 7.6 | Deshielding due to electronic changes from substitution. |
| Pyridine-H (position 6) | ~7.5 - 7.9 | ~7.7 - 8.1 | ~7.6 - 8.0 | ~7.8 - 8.2 | Deshielding due to electronic changes from substitution. |
| -NH₂ | ~5.0 - 6.0 (broad) | - | ~5.2 - 6.2 (broad) | ~5.1 - 6.1 (broad) | Disappearance upon acetylation. |
| -OH | ~9.0 - 10.0 (broad) | ~9.2 - 10.2 (broad) | - | ~9.1 - 10.1 (broad) | Disappearance upon methylation. |
| -NH-C(O)CH₃ | - | ~9.5 - 10.5 (broad) | - | - | Appearance of amide proton signal. |
| -C(O)CH₃ | - | ~2.0 - 2.3 | - | - | Appearance of acetyl methyl protons. |
| -OCH₃ | - | - | ~3.7 - 4.0 | - | Appearance of methoxy protons. |
| Phenyl-H | - | - | - | ~7.3 - 7.8 | Appearance of aromatic protons from the new phenyl group. |
Table 2: Expected Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Amino-4-bromopyridin-3-ol (Starting Material) | N-acetyl- (Product A) | O-methyl- (Product B) | 4-phenyl- (Product C) | Rationale for Frequency Changes |
| O-H Stretch | 3200-3600 (broad) | 3200-3600 (broad) | Absent | 3200-3600 (broad) | Disappearance of the broad O-H stretch upon methylation.[1][2] |
| N-H Stretch | 3300-3500 (two bands) | ~3300 (one band) | 3300-3500 (two bands) | 3300-3500 (two bands) | Primary amine (two bands) is converted to a secondary amide (one band).[3] |
| C=O Stretch (Amide I) | - | 1650-1690 | - | - | Appearance of a strong carbonyl absorption.[2] |
| N-H Bend (Amide II) | - | 1510-1570 | - | - | Appearance of the amide II band. |
| C-Br Stretch | 600-700 | 600-700 | 600-700 | Absent | Disappearance of the C-Br stretch after Suzuki coupling. |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | 1400-1600 | 1400-1600 | Potential shifts and additional peaks in the fingerprint region due to substitution. |
Table 3: Expected Key Mass Spectrometry (m/z) Fragments
| Ion | 2-Amino-4-bromopyridin-3-ol (Starting Material) | N-acetyl- (Product A) | O-methyl- (Product B) | 4-phenyl- (Product C) | Rationale for m/z Changes |
| [M]⁺ & [M+2]⁺ | 188/190 | 230/232 | 202/204 | 185 | Characteristic 1:1 isotopic pattern for bromine.[4][5] Loss of this pattern in Product C. |
| [M-Br]⁺ | 109 | 151 | 123 | - | Loss of the bromine radical.[4] |
| [M-H₂O]⁺ | 170/172 | 212/214 | - | 167 | Loss of water, less likely in the O-methylated product. |
| [M-CH₃CO]⁺ | - | 187/189 | - | - | Loss of the acetyl group. |
| [M-CH₃]⁺ | - | - | 187/189 | - | Loss of the methyl group. |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample properties.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H NMR spectra to determine the proton environment of the reaction products.
-
Materials:
-
Sample (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Standard acquisition parameters for ¹H NMR should be used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the reaction products.
-
Materials:
-
Sample (solid or liquid)
-
Potassium bromide (KBr) for solid samples
-
FTIR spectrometer
-
-
Procedure:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of interest.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the reaction products.
-
Materials:
-
Sample
-
Appropriate solvent for sample introduction
-
Mass spectrometer (e.g., with Electron Ionization - EI)
-
-
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak(s) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine is a key diagnostic feature.[4][5]
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of a typical research project involving the synthesis and analysis of derivatives of 2-Amino-4-bromopyridin-3-ol.
Caption: Workflow for Synthesis and Analysis.
Caption: Spectroscopic Interpretation Logic.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
A Comparative Guide to the Structural Confirmation of Substituted Pyridinols
For researchers and professionals in drug development, the precise structural elucidation of substituted pyridinols is paramount. These heterocyclic compounds often exist as a mixture of tautomers, primarily the hydroxypyridine and pyridone forms, complicating their structural analysis. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to definitively confirm the structure of these versatile molecules.
The Central Challenge: Tautomerism
Substituted pyridinols, particularly 2- and 4-hydroxypyridines, readily interconvert between their hydroxy (enol) and pyridone (keto) forms. The position of this equilibrium is sensitive to the nature and position of substituents, solvent polarity, temperature, and physical state (solution vs. solid).[1][2][3] Confirming the dominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, reactivity, and biological interactions.
Caption: Tautomeric equilibrium between hydroxypyridine and pyridone forms.
Comparative Analysis of Analytical Techniques
A multi-faceted approach combining several spectroscopic and analytical methods is essential for unambiguous structural confirmation. The following sections compare the utility of X-ray Crystallography, NMR Spectroscopy, UV/Vis Spectroscopy, and Mass Spectrometry.
Single-Crystal X-ray Diffraction
Performance: X-ray crystallography provides the most definitive structural information for a molecule in the solid state.[4] It resolves atomic positions with high precision, allowing for the direct visualization of the tautomeric form present in the crystal lattice and unambiguous determination of bond lengths and intermolecular interactions.
Data Presentation:
| Compound | Tautomeric Form (Solid State) | Key Bond Lengths (Å) | Reference |
| 2-Hydroxy-5-nitropyridine | Oxo-form (Pyridone) | C=O: ~1.24, N-H: ~0.87 | [1][3] |
| Pyridyl Substituted Clefts | Varies with structure | C-O: ~1.36, O-H: ~0.84 | [5] |
| Substituted 2-pyridones | Oxo-form (Pyridone) | C=O, C-N bond lengths | [6] |
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the substituted pyridinol are grown, typically by slow evaporation of a suitable solvent.
-
Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled (e.g., to 120-170 K) and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[7] Diffraction data (angles and intensities of reflections) are collected using a detector.[4]
-
Structure Solution & Refinement: The collected data are processed to solve the phase problem and generate an electron density map. The atomic positions are then refined to fit the experimental data, yielding the final crystal structure.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Performance: NMR spectroscopy is the most powerful tool for determining molecular structure in solution. For substituted pyridinols, ¹H and ¹³C NMR are used to identify the number and connectivity of atoms. The chemical shifts are highly sensitive to the tautomeric form. Often, "fixed" tautomers (N-methylated for the pyridone form, O-methylated for the hydroxypyridine form) are synthesized and their spectra are compared to the parent compound to determine the equilibrium position in a given solvent.[1][3]
Data Presentation:
| Compound | Solvent | ¹H Chemical Shift δ (ppm) | ¹³C Chemical Shift δ (ppm) | Inferred Tautomer | Reference |
| 2-Hydroxypyridine | DMSO-d₆ | H6: ~7.5, N-H: ~11.7 | C2: ~162, C6: ~140 | Pyridone | [1] |
| 4-Phenyl-6-oxo-bipyridine | DMSO-d₆ | Signal broadening observed | Intermediate exchange rate | Tautomeric Mix | [9] |
| Substituted Pyridines | CDCl₃ | H2/H6 shifts vary with pKa | C2/C4/C6 shifts vary | Varies | [10][11] |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H and ¹³C spectra at a specific frequency (e.g., 600 MHz for ¹H).[12] Standard pulse sequences are used.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
-
Spectral Analysis: Chemical shifts, coupling constants, and signal integrations are analyzed to deduce the structure. Comparison with spectra of N-methyl and O-methyl analogs helps in assigning the predominant tautomer.[1]
UV/Vis Spectroscopy
Performance: UV/Vis spectroscopy is particularly effective for the quantitative determination of the amounts of each tautomer in solution.[3] The hydroxypyridine and pyridone forms have distinct absorption maxima (λmax). By analyzing the spectra in different solvents, one can observe shifts in the tautomeric equilibrium.
Data Presentation:
| Compound | Solvent | λmax (nm) of Form A (Hydroxy) | λmax (nm) of Form B (Pyridone) | Predominant Form | Reference |
| 2-Hydroxypyridine | Cyclohexane | ~270 | ~300 | A (Hydroxy) | [3] |
| 2-Hydroxypyridine | Water | ~270 | ~300 | B (Pyridone) | [3] |
| Substituted 2-pyridones | Various | Varies with substituent | Varies with substituent | Varies | [6] |
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of the substituted pyridinol in various spectroscopic-grade solvents (e.g., water, ethanol, dichloromethane, THF).[1][6]
-
Data Acquisition: Record the absorption spectrum of each solution over a range of 200–600 nm using a dual-beam UV/Vis spectrophotometer and quartz cells.[6]
-
Data Analysis: Identify the λmax values. The relative intensities of the absorption bands corresponding to each tautomer are used to calculate the equilibrium constant ([B]/[A]) in each solvent.
Mass Spectrometry (MS)
Performance: Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[12] While MS does not directly distinguish between tautomers (as they have the same mass), the fragmentation patterns observed in tandem MS (MS/MS) can sometimes offer clues about the structure of the parent ion.[13]
Data Presentation:
| Compound | Ionization Method | [M+H]⁺ Calculated | [M+H]⁺ Found | Reference |
| 3-Pyridinol | EI | 96.0422 | - | [14] |
| Multi-substituted Pyridine | ESI-FTMS | 316.1450 | 316.1446 | [12] |
| Chlorpyrifos Metabolite | ESI-MS/MS | - | - | [13] |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum. For HRMS, a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is used.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
Integrated Workflow for Structural Confirmation
A logical workflow ensures all structural aspects are covered, from initial synthesis to final confirmation.
Caption: Integrated workflow for the structural confirmation of substituted pyridinols.
Conclusion
No single technique can fully characterize the structure and tautomeric behavior of substituted pyridinols. A combination of methods is essential for a comprehensive understanding. X-ray crystallography provides the definitive solid-state structure, while NMR is indispensable for elucidating the structure in solution. UV/Vis spectroscopy offers a quantitative measure of tautomeric equilibria, and mass spectrometry confirms the fundamental molecular formula. These experimental approaches, when complemented by computational studies, provide a robust framework for the unambiguous structural confirmation of substituted pyridinols, empowering confident decision-making in drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Pyridinol [webbook.nist.gov]
A Comparative Yield Analysis of Bromopyridine Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridines is a critical task. Bromopyridines are versatile building blocks for this purpose, amenable to a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the yields of several common coupling reactions of bromopyridines, supported by experimental data to inform reaction planning and optimization.
The reactivity of bromopyridines in cross-coupling reactions is significantly influenced by the position of the bromine atom on the pyridine ring. Generally, the electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle. However, the proximity of the nitrogen to the bromine atom can also lead to catalyst inhibition. The typical reactivity order for bromopyridine isomers is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1][2] 4-Bromopyridine is often the most reactive due to the strong electronic activation from the para-nitrogen.[1] While 2-bromopyridine is also highly reactive, the adjacent nitrogen atom can sometimes inhibit the catalyst, necessitating the use of specialized ligands.[1][3] 3-Bromopyridine is generally the least reactive isomer, often requiring more forcing conditions to achieve high yields.[1]
Comparative Yield Data for Key Coupling Reactions
The following tables summarize the yields of various palladium-catalyzed cross-coupling reactions with different bromopyridine substrates. These tables are designed to provide a comparative overview of what can be expected under different conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a bromopyridine and an organoboron compound.
| Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | High | [4][5] |
| 5-bromo-1-ethyl-pyrimidine | Arylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | N/A | N/A | N/A | [4] |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [6] |
| 2-Bromo-4-iodopyridine | Arylboronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [6] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | Various | Various | Various | N/A | N/A | ~70-95 | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | Various | Various | Various | N/A | N/A | ~60-85 | [1] |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | Various | Various | Various | N/A | N/A | ~85-98 | [1] |
| 6-bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [2][7] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [7][8] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and a bromopyridine. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2]
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 / 48 | 45 | [9] |
| 2-Bromopyridine | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 / 6 | 92 | [9] |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 | [9] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Et₃N | DMF | 100 / 3 | up to 96 | [10] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%) / CuI / PPh₃ | Et₃N | NMP | 90 / 3 | 99 | [11] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%) / CuI / PPh₃ | Et₃N | NMP | 90 / 24 | 98 | [11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which is crucial for the synthesis of many pharmaceutical compounds.[1] The amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[3]
| Bromopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Various amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | N/A | [3] |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) / RuPhos (8) | LiHMDS | THF | 65 / 16 | 83 | [12] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | N/A | 78 | [12] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [13] |
| 3-Bromopyridine-D4 | Primary/secondary amine | Pd catalyst / Phosphine ligand | NaOBuᵗ, LiHMDS | Toluene, THF, Dioxane | N/A | N/A | [14] |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with a bromopyridine, catalyzed by a nickel or palladium complex. This reaction is known for its high yields and tolerance of various functional groups.[15][16]
| Bromopyridine Substrate | Coupling Partner | Catalyst | Notes | Yield (%) | Reference |
| 2-Bromopyridine | Organozinc reagent | Palladium or Nickel | Lower yields compared to iodo-substituted pyridines. | 44 | [15] |
| 3-Bromopyridine | Organozinc reagent | Palladium or Nickel | Lower yields compared to iodo-substituted pyridines. | 33 | [15] |
| 4-Bromopyridine | Organozinc reagent | Palladium or Nickel | Lower yields compared to iodo-substituted pyridines. | 23 | [15] |
Heck Coupling
The Heck reaction couples a bromopyridine with an alkene to form a substituted alkene.
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular ligand | K₂CO₃ | Toluene | 130 | >95 | [17] |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ / Supramolecular ligand | K₂CO₃ | Toluene | 130 | 95 | [17] |
| Aryl bromides | Styrene | Pd(OAc)₂ (1 mol%) / Tetrahydropyrimidinium salt (2 mol%) | K₂CO₃ | DMF/H₂O (1:1) | 80 | Good | [18] |
Stille Coupling
The Stille coupling utilizes an organotin reagent to couple with a bromopyridine. While effective, the toxicity of organotin compounds is a significant drawback.[19][20]
Specific yield data for Stille coupling of bromopyridines was not prevalent in the initial search results, but it is a known transformation. The reaction generally proceeds under mild conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for some of the key coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine
This protocol is designed for the selective functionalization at the C-4 position.[6]
-
Materials: 2-Bromo-4-iodopyridine (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2 mmol, 1.2 equiv), Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv), Base (e.g., Cs₂CO₃, 2.0 equiv), Degassed solvent (e.g., DMF, 5 mL).
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-Bromo-4-iodopyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Sonogashira Coupling of 2-Bromo-4-iodopyridine
This protocol is also designed for selective coupling at the C-4 position.[6]
-
Materials: 2-Bromo-4-iodopyridine (1.0 mmol, 1.0 equiv), Terminal alkyne (1.1 mmol, 1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), Copper(I) co-catalyst (e.g., CuI, 0.05 equiv), Base (e.g., Et₃N, 3.0 equiv), Degassed solvent (e.g., THF, 5 mL).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 2-Bromo-4-iodopyridine, palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridines
This protocol provides a starting point for the challenging amination of 2-bromopyridines.[3]
-
Materials: 2-Bromopyridine (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv), Palladium source (e.g., Pd₂(dba)₃, 1 mol%), Phosphine ligand (e.g., XPhos, 2-4 mol%), Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), Anhydrous, degassed solvent (e.g., Toluene).
-
Procedure:
-
In a glovebox, add the 2-bromopyridine, amine, base, and phosphine ligand to an oven-dried reaction vial.
-
Add the palladium source.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
-
Visualizing the Reaction Selection Workflow
The choice of coupling reaction depends on several factors, including the desired bond to be formed (C-C, C-N), the nature of the coupling partner, and the position of the bromine on the pyridine ring. The following diagram illustrates a logical workflow for selecting an appropriate coupling reaction.
Caption: A workflow for selecting a suitable coupling reaction for bromopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stille Coupling | NROChemistry [nrochemistry.com]
- 20. Stille Coupling [organic-chemistry.org]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromopyridines in Cross-Coupling Reactions
Published: December 26, 2025
For Researchers, Scientists, and Drug Development Professionals
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. Its integration into complex molecules frequently relies on palladium-catalyzed cross-coupling reactions, where brominated pyridines serve as key building blocks. The position of the bromine atom on the pyridine ring dramatically influences the substrate's reactivity, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-bromopyridine in common cross-coupling reactions, supported by experimental data and detailed protocols.
Theoretical Background: Electronic Effects on Reactivity
The reactivity of bromopyridines in palladium-catalyzed cross-coupling is primarily dictated by the rate-determining step: the oxidative addition of the carbon-bromine (C-Br) bond to the Pd(0) catalyst. The electron density at the carbon atom bearing the bromine influences the ease of this step.
The pyridine nitrogen is a strong electron-withdrawing group, which decreases electron density on the ring carbons. This effect is most pronounced at the ortho (2-) and para (4-) positions. Consequently, the general reactivity trend for bromopyridine isomers in palladium-catalyzed cross-coupling reactions is often observed as: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine .[1][2]
-
4-Bromopyridine: The bromine is at the para position relative to the nitrogen atom. The strong electron-withdrawing effect of the nitrogen polarizes the C4-Br bond, making the carbon highly electrophilic and susceptible to oxidative addition. This results in high reactivity.[1]
-
2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst. This can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The nitrogen's electron-withdrawing effect is weakest at the meta position. As a result, 3-bromopyridine is the least reactive of the three isomers, often requiring more forcing conditions such as higher temperatures, longer reaction times, or more active catalysts to achieve comparable yields.[1]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions.[3] The reactivity of bromopyridine isomers follows the general trend, as illustrated by the representative yields in the coupling with phenylboronic acid.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid [1]
| Bromopyridine Isomer | Catalyst / Ligand | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 °C / 2 h | 95% |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 °C / 4 h | 88% |
| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 °C / 12 h | 82% |
Note: The conditions shown are representative and may vary depending on the specific substrates and desired outcomes.
The data clearly indicates that 4-bromopyridine provides the highest yield under the mildest conditions. 2-Bromopyridine also shows high reactivity but may require specific catalyst systems to mitigate potential inhibition.[1] 3-Bromopyridine necessitates more forcing conditions to achieve a good yield.[1]
Reactivity in Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4][5] The reactivity of bromopyridines in this reaction is also influenced by the bromine's position, though catalyst and ligand choice play a crucial role.
Table 2: Comparative Yields for Heck Coupling of Bromopyridine Isomers with n-Butyl Acrylate
| Bromopyridine Isomer | Catalyst / Ligand | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 °C / 6 h | 92% |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 120 °C / 8 h | 85% |
| 3-Bromopyridine | Pd(OAc)₂ / L¹ | K₂CO₃ | Toluene | 130 °C / 24 h | 78%[6] |
L¹ = Supramolecular ligand as described in the cited literature.[6]
Again, 4-bromopyridine is the most reactive isomer. The challenging nature of 3-bromopyridine coupling is evident, often requiring specialized catalyst systems and higher temperatures to achieve satisfactory results.[6]
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] The reactivity difference between the bromopyridine isomers is significant in this transformation.
Table 3: Comparative Yields for Buchwald-Hartwig Amination of Bromopyridine Isomers with Morpholine
| Bromopyridine Isomer | Catalyst / Ligand | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 4-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90 °C / 3 h | 96% |
| 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 °C / 5 h | 91% |
| 3-Bromopyridine | Pd G3 XPhos | LHMDS | Toluene | 110 °C / 18 h | 85% |
The trend of 4- > 2- > 3-bromopyridine reactivity holds true for C-N bond formation. The less reactive 3-bromopyridine often requires a stronger base and a more sophisticated catalyst/ligand system to achieve high conversion.
Visualizing the Process
To better understand the underlying principles and experimental execution, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.
General Catalytic Cycle for Cross-Coupling
The following diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction: Oxidative Addition, Transmetalation (for Suzuki) or Alkene Coordination/Insertion (for Heck), and Reductive Elimination.
Caption: General Pd-Catalyzed Cross-Coupling Cycle.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory procedure for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: Typical Experimental Workflow for Suzuki Coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol provides a general starting point and may require optimization for specific substrates and scales.[3]
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)[3]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[3]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic influence of the ring nitrogen. 4-Bromopyridine is consistently the most reactive isomer due to strong electronic activation.[1] 2-Bromopyridine is also highly reactive but can be complicated by catalyst coordination with the adjacent nitrogen.[1] 3-Bromopyridine is the least reactive isomer and typically requires more forcing conditions or highly active catalyst systems to achieve efficient coupling. Understanding these reactivity trends is critical for researchers in designing synthetic routes and optimizing reaction conditions for the efficient construction of pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 2-Amino-4-bromopyridin-3-ol hydrobromide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridin-3-ol scaffolds is a cornerstone in the development of novel therapeutics. Among these, 2-Amino-4-bromopyridin-3-ol hydrobromide serves as a versatile building block for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is critical and directly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this key intermediate, supported by experimental data from patent literature and academic publications.
Data Presentation: Comparison of Palladium Catalyst Efficacy
The following tables summarize the performance of different palladium catalyst systems in cross-coupling reactions with this compound and analogous aminobromopyridine substrates. It is important to note that the data is compiled from various sources and the reaction conditions are not always identical, thus serving as a qualitative and semi-quantitative guide rather than a direct head-to-head comparison under standardized conditions.
Table 1: Suzuki-Miyaura Coupling Reactions
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₃PO₄ (aq) | 1,4-Dioxane | Elevated | N/A | Arylboronic acid | N/A | [1] |
| Pd(OAc)₂ | CataCXium A | Na₃PO₄ | N/A | N/A | N/A | Arylboronic acid | N/A | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Aryl/heteroaryl boronic acids | Good | [1] |
N/A: Not available in the provided search results.
Table 2: Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd₂(dba)₃ | RuPhos | LiHMDS | N/A | N/A | 16 | Morpholine | 83 | [3] |
| Pd(OAc)₂ | SPhos | N/A | N/A | N/A | 16 | Morpholine | 76 | [3] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | N/A | N/A | N/A | Anilines | up to 66 | [3] |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines
| Catalyst Precursor | Ligand | Additive | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | Terminal Alkynes | 72-96 |[4] |
Experimental Protocols
Below are representative experimental protocols for palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for the specific substrate and coupling partner.
1. General Protocol for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.) is taken in a suitable degassed solvent (e.g., 1,4-dioxane/water mixture). The reaction vessel is sealed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., LiHMDS or NaOt-Bu, 1.5-2.0 equiv.) are combined under an inert atmosphere. A degassed solvent (e.g., toluene or THF) is added, followed by this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until completion. After cooling, the mixture is quenched with water and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by chromatography to afford the desired aminopyridine.
3. Detailed Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridines [4]
To a solution of Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in DMF (2 mL) under a nitrogen atmosphere, 2-amino-3-bromopyridine (0.5 mmol, 1.0 equiv.) and the terminal alkyne (1.2 equiv.) are added. The reaction mixture is stirred at 100 °C for 3 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 2-amino-3-alkynylpyridine.
Visualizations
Diagram 1: General Workflow for a Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. scielo.br [scielo.br]
- 2. WO2023172921A1 - Solid forms, salts, and processes of preparation of a cdk2 inhibitor - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to the In Vitro and In Vivo Activities of Aminopyridinol and Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data for "2-Amino-4-bromopyridin-3-ol hydrobromide" is not extensively available in current literature, this guide provides a comparative overview of the known biological activities of structurally related aminopyridinol and bromopyridine derivatives. This information serves as a valuable resource for predicting potential therapeutic applications and guiding future research on this novel compound and its analogs.
The pyridine ring is a core structure in numerous biologically active compounds.[1] The strategic placement of functional groups, such as amino, hydroxyl, and bromo moieties, can significantly influence the pharmacological profile of these derivatives.[1][2]
Potential Therapeutic Applications and Comparative In Vitro Data
Aminopyridine and bromopyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]
Anticancer Activity
Several studies have highlighted the potential of aminopyridine derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[4][5] For instance, certain 2-aminopyridine derivatives have been identified as potent inhibitors of phosphoinositide-3-kinase (PI3K), a key enzyme in cell proliferation and survival.[4]
Table 1: Comparative In Vitro Anticancer Activity of Aminopyridine Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action |
| 2-Aminopyridine Derivatives[4] | MOLM-16 (AML) | 2.6 | PI3Kδ Inhibition |
| 2-Aminopyridine Derivatives[4] | Mv-4-11 (AML) | 3.7 | PI3Kδ Inhibition |
| Amino Acid Conjugates of Aminopyridine[6][7] | A2780 (Ovarian Cancer) | 15.57 | Not specified |
| Amino Acid Conjugates of Aminopyridine[6][7] | A2780CISR (Cisplatin-Resistant Ovarian Cancer) | 11.52 | Not specified |
IC50: Half-maximal inhibitory concentration. AML: Acute Myeloid Leukemia.
Anti-inflammatory Activity
Derivatives of pyridine have also been investigated for their anti-inflammatory properties.[8][9] The mechanism of action often involves the modulation of inflammatory mediators and pathways.
Table 2: Comparative In Vivo Anti-inflammatory Activity of Pyridine Derivatives
| Compound Class | Animal Model | Dose | % Inhibition of Edema |
| Imidazopyridine Derivative (miroprofen)[8] | Carrageenan-induced paw edema (rats) | Not specified | Comparable to indomethacin |
| 1,4-Dihydropyridine Derivatives[9] | Acute lung injury (mice) | Not specified | Reduction of pro-inflammatory cytokines |
| Isatin Derivatives with Amide Linkage[10] | Carrageenan-induced paw edema (rats) | 100 mg/kg | Up to 65% |
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives has been explored, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[3][11]
Table 3: Comparative In Vitro Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| 2-Amino-3-cyanopyridine Derivative (2c)[3] | S. aureus | 0.039 |
| 2-Amino-3-cyanopyridine Derivative (2c)[3] | B. subtilis | 0.039 |
| 5-Aryl-2-methylpyridin-3-amine Derivative (4f)[11] | E. coli | - (91.95% biofilm inhibition) |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standard protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Visualizing Molecular Pathways and Experimental Processes
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential signaling pathway that could be targeted by aminopyridinol derivatives with anticancer properties, such as the PI3K/Akt pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a derivative.
General Experimental Workflow for Drug Discovery
This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel therapeutic compounds.
Caption: A streamlined workflow for preclinical drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of an imidazopyridine derivative (miroprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
A Comparative Benchmarking Guide to 2-Amino-4-bromopyridin-3-ol Hydrobromide for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency of drug discovery and development pipelines. Substituted pyridines are a cornerstone in the synthesis of a vast array of bioactive molecules, particularly in the development of kinase inhibitors. This guide provides an objective comparison of 2-Amino-4-bromopyridin-3-ol hydrobromide against other commonly employed synthetic intermediates. The focus of this analysis is on its utility in palladium-catalyzed cross-coupling reactions, a key step in the synthesis of kinase inhibitors, with a hypothetical application in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.
Executive Summary
This compound is a versatile building block for the synthesis of highly substituted pyridine derivatives. Its trifunctional nature (amino, hydroxyl, and bromo groups) offers multiple points for chemical modification, making it an attractive starting material for creating diverse chemical libraries. When benchmarked against other brominated pyridine intermediates, its performance in key synthetic transformations such as Suzuki-Miyaura coupling is a critical determinant of its utility. This guide presents a comparative analysis based on available experimental data for structurally related compounds, providing a framework for selecting the optimal intermediate for specific synthetic goals.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Intermediate | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4-bromopyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 12h | 85 | [1] |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C, 3h | 96 | [2] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 85-95°C, >15h | 85 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 85-95°C, >15h | Moderate to Good | [4] |
Note: The acetamide of 5-bromo-2-methylpyridin-3-amine was used to improve yields, suggesting that the free amino group can sometimes interfere with the catalytic cycle.
While specific data for this compound in a Suzuki-Miyaura coupling is not available in the cited literature, its structural similarity to 2-Amino-4-bromopyridine suggests it would be a competent substrate. The presence of the hydroxyl group may influence its solubility and electronic properties, potentially requiring optimization of reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating synthetic routes. Below are representative protocols for the Suzuki-Miyaura cross-coupling of a generic brominated aminopyridine.
General Protocol for Suzuki-Miyaura Coupling of a Brominated Aminopyridine
Materials:
-
Brominated aminopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add the brominated aminopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis: A Workflow for GSK-3 Inhibitors
The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The substituted aminopyridine scaffold is a common feature in many GSK-3 inhibitors. The following workflow illustrates the potential use of this compound in the synthesis of a library of potential GSK-3 inhibitors.
Caption: Synthetic and screening workflow for GSK-3 inhibitors.
GSK-3 Signaling Pathway
Understanding the biological context is crucial for rational drug design. GSK-3 is a serine/threonine kinase that plays a key role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes. Inhibitors developed from intermediates like this compound would modulate this pathway.
Caption: Simplified GSK-3 signaling pathways.
Conclusion
This compound represents a valuable and versatile synthetic intermediate for the construction of complex, biologically active molecules. While a direct, comprehensive dataset for its performance against all possible alternatives is not yet available, analysis of structurally related compounds indicates its high potential, particularly in palladium-catalyzed cross-coupling reactions. Its trifunctional nature offers significant advantages for library synthesis in drug discovery programs targeting kinases such as GSK-3. Further experimental studies are warranted to fully elucidate its comparative performance and unlock its full potential in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-4-bromopyridin-3-ol hydrobromide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-4-bromopyridin-3-ol hydrobromide, a halogenated pyridine compound. Adherence to these procedures is critical to mitigate risks and uphold regulatory standards.
Hazard Identification and Classification
This compound and structurally similar compounds are categorized as hazardous.[1][2][3][4][5] Due to its chemical structure as a halogenated organic compound and a hydrobromide salt, it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash.[1][6]
Summary of Hazards from Analogous Compounds:
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][5] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[2][4][5] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the appropriate Personal Protective Equipment is worn to minimize exposure.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[1]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][2]
-
Lab Coat: A flame-retardant lab coat is recommended.[1]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][3]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.[1]
-
Incompatible Materials: Do not mix this compound with incompatible materials such as strong oxidizing agents or strong acids.[7][8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[1] The label must include the full chemical name, "this compound," and list all constituents and their approximate percentages if it is a mixture.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Control and Contain: Prevent the spill from spreading and from entering drains or waterways.[1][3]
-
Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover the spill.[1][7]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][8]
-
Decontaminate: Clean the spill area thoroughly. The rinsate from the decontamination process must also be collected and disposed of as hazardous waste.[1][6]
Disposal Protocol
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[1][6]
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][4][7]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
The primary recommended disposal method for pyridine-based and halogenated organic compounds is incineration at a permitted hazardous waste facility.[9]
Empty Container Disposal
An empty container that previously held this compound must be managed carefully.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent) that can dissolve the chemical.[6]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1][6]
-
Container Disposal: After triple-rinsing and ensuring all chemical labels are defaced, the container may be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.[1][6]
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 2-Amino-4-bromopyridin-3-ol hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 2-Amino-4-bromopyridin-3-ol hydrobromide (CAS RN: 114414-17-4). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Summary
This compound is a solid chemical compound that requires careful handling due to its potential health hazards.[1][2] Based on data for similar compounds, it is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][3][4][5][6]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects eyes from dust particles and splashes, which can cause serious irritation.[3][8] |
| Hand Protection | Nitrile or neoprene gloves.[8][9] Check manufacturer's compatibility chart for breakthrough time. Double gloving is recommended for extensive handling. | Provides a barrier against skin contact, which can cause irritation.[3][8] Nitrile gloves are resistant to a wide range of chemicals, including pyridine-based compounds.[9] |
| Body Protection | A fully buttoned lab coat.[9][10] Chemical-resistant apron for large quantities or splash-prone procedures. | Prevents contamination of personal clothing and skin.[9] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9] A NIOSH-approved respirator with appropriate cartridges may be necessary for large quantities or if ventilation is inadequate. | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[7][9] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for minimizing risks during the handling of this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Handling the Compound :
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8][10][11]
-
Keep the container tightly sealed and clearly labeled.[8] The storage area should be a designated flammables area if the compound is dissolved in a flammable solvent.[11]
-
Emergency Procedures
Accidents require immediate and appropriate responses to mitigate harm.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][9][12] Seek medical attention. |
| Eye Contact | Immediately rinse eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] For large spills, evacuate the area and contact the emergency response team. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Labeling and Storage :
-
Label the waste container with "Hazardous Waste" and the full chemical name.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Disposal :
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 2-アミノ-3-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
